V-9302 hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N2O4.ClH/c1-25-9-7-11-27(19-25)23-39-32-15-5-3-13-29(32)21-36(18-17-31(35)34(37)38)22-30-14-4-6-16-33(30)40-24-28-12-8-10-26(2)20-28;/h3-16,19-20,31H,17-18,21-24,35H2,1-2H3,(H,37,38);1H/t31-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQMUDMPRZSZTJ-YNMZEGNTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CCC(C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2CN(CC[C@@H](C(=O)O)N)CC3=CC=CC=C3OCC4=CC=CC(=C4)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
V-9302 Hydrochloride: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cancer cell metabolism is characterized by a profound dependence on specific nutrients to fuel rapid proliferation and survival. Glutamine, a non-essential amino acid, plays a central role in various biosynthetic and signaling pathways crucial for tumor growth. The sodium-dependent amino acid transporter, Alanine-Serine-Cysteine Transporter 2 (ASCT2 or SLC1A5), has been identified as the primary conduit for glutamine uptake in a wide range of cancers, making it a compelling therapeutic target. This technical guide provides an in-depth analysis of V-9302 hydrochloride, a first-in-class, competitive small molecule inhibitor of ASCT2. We will delve into its core mechanism of action, summarize key preclinical data, present detailed experimental methodologies, and visualize the intricate signaling pathways affected by this compound.
Core Mechanism of Action: Targeting Glutamine Addiction
This compound is a potent and selective competitive antagonist of the ASCT2 transporter.[1][2][3][4] By binding to ASCT2, V-9302 effectively blocks the transmembrane flux of glutamine into cancer cells.[2] This targeted inhibition of glutamine uptake initiates a cascade of downstream cellular events, ultimately leading to anti-tumor efficacy.[1][5] The primary mechanism revolves around inducing a state of metabolic stress by depriving cancer cells of a critical nutrient essential for their growth and survival.[6]
While ASCT2 is the primary target, some studies suggest that V-9302 may also exert effects on other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could contribute to its overall anti-cancer activity by causing a more profound disruption of amino acid homeostasis.[7]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in preclinical studies.
| Parameter | Cell Line | Value | Reference(s) |
| IC50 (ASCT2-mediated Glutamine Uptake) | HEK-293 | 9.6 µM | [3][4] |
| Rat C6 | 9 µM | [4] | |
| IC50 (Cell Viability/Proliferation) | MCF-7 (Breast Cancer) | 4.68 µM (cytotoxic) / 2.73 µM (antiproliferative) | [8] |
| MDA-MB-231 (Breast Cancer) | 19.19 µM (cytotoxic) | [8] | |
| Various Breast Cancer Cell Lines | 9.35 to 325 nM (C118P, a similar ASCT2 inhibitor) | [9] | |
| In Vivo Efficacy (Xenograft Models) | HCT-116 & HT29 | 75 mg/kg/day (i.p. for 21 days) prevented tumor growth | [1][3] |
| SNU398 & MHCC97H | 30 mg/kg (i.p.) in combination with CB-839 showed strong growth inhibition | [3] | |
| 50 mg/kg (i.p. daily for 5 days) markedly reduced tumor growth | [3] | ||
| Pharmacokinetics (Mice) | Half-life | ~6 hours | [4] |
| Steady-state plasma concentration | Achieved 4 hours post-administration | [4] |
Signaling Pathways and Cellular Effects
The inhibition of glutamine uptake by V-9302 triggers a multi-faceted cellular response, impacting key signaling pathways and physiological processes.
Downregulation of the mTOR Signaling Pathway
Glutamine is a critical activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. By depleting intracellular glutamine levels, V-9302 leads to the downregulation of mTOR activity.[2][6] This is evidenced by decreased phosphorylation of downstream mTOR effectors such as S6 ribosomal protein (pS6) and Akt (pAKT Ser473).[1]
V-9302 inhibits glutamine uptake via ASCT2, leading to mTORC1 pathway inactivation.
Induction of Oxidative Stress and Cell Death
Glutamine is a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. V-9302-mediated glutamine deprivation leads to depleted GSH levels, resulting in an accumulation of reactive oxygen species (ROS) and increased oxidative stress.[1][2] This metabolic imbalance contributes to the induction of apoptosis (programmed cell death), as evidenced by increased levels of cleaved caspase-3 in treated tumors.[2]
Glutamine deprivation by V-9302 depletes GSH, increasing ROS and inducing apoptosis.
Attenuation of Cell Growth and Proliferation
The combined effects of mTOR pathway inhibition and increased oxidative stress lead to a significant reduction in cancer cell growth and proliferation.[1][5] Cell cycle analysis has shown that V-9302 can induce a G1 phase arrest, further contributing to its anti-proliferative effects.[8]
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the mechanism of action of V-9302.
Cell Viability and Proliferation Assays (MTT/Real-Time Cell Analysis)
-
Objective: To determine the cytotoxic and anti-proliferative effects of V-9302.
-
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined density (e.g., 1,800 to 10,000 cells/well).[8][9]
-
Allow cells to adhere for 24 hours.
-
Treat cells with a range of V-9302 concentrations for 24, 48, or 72 hours.
-
For MTT assays, add MTT solution (0.5 mg/mL) and incubate for 4 hours. Solubilize formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.[9]
-
For real-time analysis (e.g., xCELLigence), monitor cell impedance continuously.
-
Calculate IC50 values from dose-response curves.
-
Western Blot Analysis
-
Objective: To assess the impact of V-9302 on protein expression and signaling pathways.
-
Methodology:
-
Treat cells with V-9302 for the desired time.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., pS6, pAKT, total S6, total AKT, cleaved caspase-3, ASCT2).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Glutamine Uptake Assay
-
Objective: To directly measure the inhibition of glutamine transport by V-9302.
-
Methodology:
-
Culture cells (e.g., HEK293) in appropriate plates.
-
Pre-incubate cells with varying concentrations of V-9302.
-
Add radiolabeled glutamine (e.g., [3H]-glutamine) and incubate for a short period (e.g., 15 minutes).[4]
-
Wash cells to remove extracellular radiolabel.
-
Lyse cells and measure intracellular radioactivity using a scintillation counter.
-
Determine the IC50 for glutamine uptake inhibition.
-
Cell Cycle Analysis
-
Objective: To determine the effect of V-9302 on cell cycle progression.
-
Methodology:
-
Treat cells with V-9302 for 24 or 48 hours.[8]
-
Harvest and fix cells in cold 70% ethanol.
-
Resuspend cells in a solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase.
-
Analyze the DNA content of individual cells by flow cytometry.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
A generalized experimental workflow for evaluating the efficacy of V-9302.
Conclusion
This compound represents a promising therapeutic strategy that exploits the metabolic vulnerability of cancer cells. By targeting the ASCT2 transporter and inhibiting glutamine uptake, V-9302 effectively disrupts key cellular processes, including mTOR signaling and redox homeostasis, ultimately leading to attenuated tumor growth and increased cell death.[1][2] The preclinical data strongly support its mechanism of action and provide a solid rationale for its further development as a novel anti-cancer agent. Its potential in combination therapies, for instance with other metabolic stressors or chemotherapeutic agents, warrants further investigation.[3][6][8] The detailed methodologies provided herein serve as a guide for researchers aiming to further explore the therapeutic potential of targeting glutamine metabolism in cancer.
References
- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 8. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
V-9302 Hydrochloride: A Technical Guide to its Function as a Novel Cancer Metabolism Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
V-9302 hydrochloride is a first-in-class, potent, and selective small molecule antagonist of the alanine-serine-cysteine transporter 2 (ASCT2), a key transporter of the amino acid glutamine.[1][2] Exhibiting a competitive mechanism of action, this compound has emerged as a significant tool in the study of cancer metabolism and a promising therapeutic candidate.[3][4][5] By blocking the uptake of glutamine, this compound induces a cascade of anti-tumor effects, including the attenuation of cancer cell proliferation, induction of apoptosis, and an increase in oxidative stress.[1][3][5] This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and key preclinical data, presented for the scientific and drug development community.
Introduction: Targeting Glutamine Metabolism in Oncology
Cancer cells exhibit altered metabolic pathways to sustain their rapid growth and proliferation. One of the hallmarks of this metabolic reprogramming is a heightened dependence on glutamine, which serves as a crucial nutrient for biosynthesis, bioenergetics, and redox balance.[1][2] The ASCT2 transporter, encoded by the SLC1A5 gene, is a primary conduit for glutamine entry into cancer cells and its expression is often upregulated in various malignancies, correlating with poor prognosis.[1][6] This dependency on glutamine presents a therapeutic vulnerability. This compound was developed to exploit this by directly inhibiting ASCT2, thereby starving cancer cells of a critical nutrient.[1]
Mechanism of Action of this compound
This compound functions as a competitive antagonist of transmembrane glutamine flux.[3][7] It selectively targets the ASCT2 transporter, preventing the uptake of glutamine into cancer cells.[3][7][8] This blockade of glutamine transport disrupts cellular amino acid homeostasis, leading to a series of downstream cellular events:
-
Inhibition of mTORC1 Signaling: Glutamine is a key activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. By depleting intracellular glutamine levels, this compound leads to the inhibition of mTORC1 activity, as evidenced by decreased phosphorylation of its downstream effector, S6.[1][4]
-
Induction of Oxidative Stress: Glutamine is a precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. Inhibition of glutamine uptake by this compound leads to the depletion of GSH, resulting in an increase in reactive oxygen species (ROS) and elevated oxidative stress, which can trigger cell death.[1][2]
-
Cell Growth Attenuation and Apoptosis: The combined effects of nutrient deprivation, mTORC1 inhibition, and increased oxidative stress lead to the attenuation of cancer cell growth and proliferation, and the induction of programmed cell death (apoptosis).[1][3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Glutamine Uptake) | HEK-293 | 9.6 µM | [3][5][7][8][9][10][11] |
| EC50 (Cell Viability) | Human Colorectal Cancer | ~9-15 µM | [4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Dosing Regimen | Outcome | Reference |
| HCT-116 and HT29 | 75 mg/kg/day (i.p.) for 21 days | Prevented tumor growth | [1][3][7] |
| SNU398 and MHCC97H | 30 mg/kg (i.p.) in combination with CB-839 | Strong growth inhibition | [3] |
| Generic Xenograft Model | 50 mg/kg (i.p.) daily for 5 days | Markedly reduced tumor growth | [3] |
Key Experimental Protocols
Cell Viability Assay
This protocol is utilized to determine the effect of this compound on the viability of cancer cell lines.[4]
-
Cell Seeding: Cancer cells are seeded in a 96-well white, opaque-walled microplate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. The plates are incubated for 24 hours at 37°C and 5% CO2.[4]
-
Compound Treatment: Serial dilutions of this compound are prepared in the culture medium. The desired concentrations of this compound or a vehicle control are then added to the respective wells.[4]
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated by plotting the percentage of viable cells against the logarithm of the drug concentration and fitting the data to a dose-response curve.[4]
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.[1]
-
Cell Implantation: A specified number of human cancer cells (e.g., HCT-116 or HT29) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).[1]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group, typically via intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., 75 mg/kg daily).[1] The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Endpoint and Analysis: The study is concluded after a predetermined period (e.g., 21 days) or when tumors in the control group reach a specific size.[1] Tumors may be excised for further analysis, such as immunohistochemistry for biomarkers like phosphorylated S6 (pS6) and cleaved caspase 3.[1]
Visualizing the Molecular and Experimental Landscape
Signaling Pathway of this compound
References
- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. V-9302 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 11. mdpi.com [mdpi.com]
V-9302 Hydrochloride: A Technical Guide to a First-in-Class ASCT2 Antagonist for Cancer Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolic reprogramming of cancer cells, particularly their dependence on glutamine, presents a critical therapeutic target. The alanine-serine-cysteine transporter, type-2 (ASCT2 or SLC1A5), is a primary transporter of glutamine in many cancers, and its elevated expression often correlates with poor prognosis.[1][2][3] This document provides a comprehensive technical overview of V-9302 hydrochloride, a first-in-class, competitive small-molecule antagonist of ASCT2.[1][4][5] We will explore its mechanism of action, present key preclinical data, detail relevant experimental methodologies, and discuss the ongoing scientific conversation regarding its target specificity.
Introduction: The Role of ASCT2 in Cancer
Cancer cells exhibit a heightened demand for nutrients to fuel rapid proliferation and withstand metabolic stress.[6] Glutamine is a crucial amino acid that serves as a key intermediate in numerous processes essential for tumor growth, including biosynthesis, cell signaling, and oxidative protection.[1][4] ASCT2, a sodium-dependent solute carrier protein, is the principal facilitator of glutamine uptake in a wide range of cancers.[1][2][3][6] Genetic silencing of ASCT2 has demonstrated significant anti-tumor effects, validating it as a compelling therapeutic target for oncological drug development.[1] V-9302 was developed as a potent and selective small-molecule antagonist to pharmacologically inhibit this transporter.[1]
V-9302: Mechanism of Action
V-9302 is a competitive antagonist of transmembrane glutamine flux.[1][7] By selectively targeting and blocking the ASCT2 transporter, it initiates a cascade of anti-tumor cellular events.
-
Inhibition of mTOR Signaling: Glutamine availability is a key signal for the mTOR pathway, a central regulator of cell growth and proliferation.[8] Pharmacological blockade of ASCT2 with V-9302 leads to a significant decrease in the phosphorylation of key mTOR pathway components, such as the ribosomal protein S6.[1][9]
-
Induction of Oxidative Stress: Glutamine is a critical precursor for the synthesis of glutathione (B108866) (GSH), the cell's primary antioxidant. By impeding glutamine uptake, V-9302 depletes intracellular GSH levels, leading to an accumulation of reactive oxygen species (ROS) and increased oxidative stress.[1][5][10] This is evidenced by elevated levels of oxidized glutathione (GSSG) in treated tumors.[1]
-
Induction of Apoptosis: The profound metabolic stress induced by glutamine deprivation ultimately triggers programmed cell death.[1][7] Studies have shown that treatment with V-9302 leads to elevated levels of cleaved caspase 3, a key marker of apoptosis, in tumor xenografts.[1]
References
- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of ASCT2 in cancer: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The role of the glutamine transporter ASCT2 in antineoplastic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. medkoo.com [medkoo.com]
V-9302 Hydrochloride: A Technical Overview of Early Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the early preclinical data for V-9302 hydrochloride, a potent and selective small-molecule antagonist of the amino acid transporter ASCT2 (Alanine, Serine, Cysteine Transporter 2; also known as SLC1A5). V-9302 represents a novel therapeutic approach targeting the metabolic dependencies of cancer cells. This document details the compound's mechanism of action, summarizes key quantitative preclinical data, outlines experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Mechanism of Action
V-9302 is a competitive antagonist of transmembrane glutamine flux, primarily targeting the ASCT2 transporter, which is frequently overexpressed in various cancer types and is crucial for their growth and survival.[1][2][3] By inhibiting glutamine uptake, V-9302 induces a cascade of downstream effects that contribute to its anti-tumor activity. These effects include the attenuation of cancer cell growth and proliferation, induction of apoptosis (cell death), and an increase in oxidative stress.[1][2][3][4] The pharmacological blockade of ASCT2 by V-9302 disrupts cellular amino acid homeostasis, which in turn impacts the mTOR signaling pathway, a central regulator of cell growth.[1][2] Specifically, treatment with V-9302 has been shown to decrease the phosphorylation of key mTOR pathway components such as S6 and Akt.[1][3] Some evidence also suggests that V-9302 may affect other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), potentially broadening its impact on cancer cell metabolism.[1][5][6]
The inhibition of glutamine import leads to a depletion of intracellular glutathione (B108866) (GSH), a key antioxidant, resulting in an accumulation of reactive oxygen species (ROS) and increased oxidative stress.[2] In response to nutrient starvation induced by V-9302, cancer cells may also upregulate autophagy as a survival mechanism, indicated by an increase in the autophagy marker LC3B.[2]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from early preclinical studies of V-9302.
Table 1: In Vitro Potency of V-9302
| Assay | Cell Line | Parameter | Value | Reference |
| Glutamine Uptake Inhibition | HEK-293 | IC₅₀ | 9.6 µM | [5][7][8] |
| Glutamine Transport Inhibition | Rat C6 | IC₅₀ | 9 µM | [5] |
| Cell Viability | Human Colorectal Cancer Cell Lines | EC₅₀ | 9-15 µM | [1] |
Table 2: In Vivo Efficacy of V-9302 in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Colorectal Cancer | HCT-116 | 75 mg/kg/day, i.p., 21 days | Prevented tumor growth | [3][8] |
| Colorectal Cancer | HT29 | 75 mg/kg/day, i.p., 21 days | Prevented tumor growth | [3][8] |
| Breast Cancer | HCC1806 | Not specified | V-9302-dependent tumor growth arrest | [3] |
| Colorectal Cancer | Colo-205 | Not specified | V-9302-dependent tumor growth arrest | [3] |
| Hepatocellular Carcinoma | SNU398 | 30 mg/kg, i.p. (in combination) | Strong growth inhibition | [7][8] |
| Hepatocellular Carcinoma | MHCC97H | 30 mg/kg, i.p. (in combination) | Strong growth inhibition | [7][8] |
| Not Specified | Not Specified | 50 mg/kg, i.p., daily for 5 days | Markedly reduced tumor growth | [7][8] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of V-9302 and a general workflow for its preclinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A Novel ASCT2 Inhibitor, C118P, Blocks Glutamine Transport and Exhibits Antitumour Efficacy in Breast Cancer [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
V-9302 Hydrochloride: A Technical Guide to its Role in Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of V-9302 hydrochloride, a first-in-class competitive antagonist of the alanine-serine-cysteine transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5). We will explore its mechanism of action, its profound impact on cellular oxidative stress, and its potential as a therapeutic agent, particularly in oncology. This document summarizes key preclinical data, details relevant experimental methodologies, and visualizes the associated signaling pathways.
Core Mechanism of Action: Targeting Glutamine Metabolism
This compound selectively and potently inhibits the ASCT2 transporter, a primary conduit for glutamine uptake in many cancer cells.[1][2] By competitively blocking this transmembrane flux of glutamine, V-9302 disrupts numerous metabolic processes crucial for cancer cell survival and proliferation.[3][4] This inhibition leads to a cascade of downstream effects, including the attenuation of cancer cell growth, induction of cell death, and a significant increase in oxidative stress.[1][3][4][5]
The heightened dependence of many tumor cells on glutamine for biosynthesis, bioenergetics, and redox balance makes ASCT2 an attractive therapeutic target.[4][6] Genetic silencing of ASCT2 has been shown to produce significant anti-tumor effects, validating the pharmacological approach of inhibitors like V-9302.[4]
Induction of Oxidative Stress: A Key Anti-Tumor Effect
A primary consequence of ASCT2 inhibition by V-9302 is the induction of significant oxidative stress.[4][5] This is primarily achieved through the disruption of glutathione (B108866) (GSH) synthesis. Glutamine is a critical precursor for the synthesis of GSH, a major cellular antioxidant. By limiting the intracellular supply of glutamine, V-9302 treatment leads to:
-
Depletion of Reduced Glutathione (GSH): A decrease in the primary molecule responsible for neutralizing reactive oxygen species (ROS).[4]
-
Accumulation of Oxidized Glutathione (GSSG): An indicator of a shift in the cellular redox state towards oxidation.[4]
-
Increased Reactive Oxygen Species (ROS): An overall increase in damaging free radicals within the cell.[4][7]
This V-9302-induced oxidative stress contributes to cellular damage and apoptosis.[4] Studies have shown that the combination of V-9302 with other agents that also impact glutathione levels can lead to severe DNA damage and enhanced cancer cell death.[8]
Signaling Pathways Modulated by V-9302
The metabolic disruption caused by V-9302 impacts several critical signaling pathways that regulate cell growth, proliferation, and survival.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and is highly sensitive to amino acid availability. By depleting intracellular glutamine, V-9302 leads to the downregulation of mTOR signaling.[6] This is evidenced by a decrease in the phosphorylation of downstream effectors such as the S6 ribosomal protein (pS6).[4][6]
Oxidative Stress and Apoptosis Pathway
As previously discussed, V-9302's primary role in oxidative stress induction is through the depletion of glutamine, leading to reduced GSH synthesis and increased ROS. This elevation in oxidative stress can trigger apoptotic cell death, as evidenced by the increased levels of cleaved PARP and cleaved caspase 3 in V-9302-treated cells.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of V-9302.
Table 1: In Vitro Potency of V-9302
| Parameter | Cell Line | Value | Reference |
| IC50 (Glutamine Uptake) | HEK-293 | 9.6 µM | [1][2][5] |
| IC50 (Glutamine Uptake) | Rat C6 | 9 µM | [5] |
| Effective Concentration (EC50) | Human Colorectal Cancer Cell Lines | ~9-15 µM | [9] |
Table 2: In Vivo Efficacy of V-9302
| Animal Model | Cancer Type | Dosage | Duration | Outcome | Reference |
| Athymic nude mice | HCT-116 Xenograft | 75 mg/kg/day (i.p.) | 21 days | Prevented tumor growth | [1][2][4] |
| Athymic nude mice | HT29 Xenograft | 75 mg/kg/day (i.p.) | 21 days | Prevented tumor growth | [1][2][4] |
| BALB/c nude mice | SNU398 Xenograft | 30 mg/kg (i.p.) with CB-839 | 20 days | Strong growth inhibition | [1][2] |
| BALB/c nude mice | MHCC97H Xenograft | 30 mg/kg (i.p.) with CB-839 | 15 days | Strong growth inhibition | [1][2] |
| N/A | N/A | 50 mg/kg/day (i.p.) | 5 days | Markedly reduced tumor growth | [1][2] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of V-9302.
In Vitro Cell Viability Assay
This protocol is used to assess the effect of V-9302 on the viability of cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well white, opaque-walled microplate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of V-9302 in culture medium. Add the desired concentrations of V-9302 or vehicle control (e.g., 1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 hours) at 37°C and 5% CO2.
-
Viability Assessment: Use a commercially available ATP-based viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions to measure cell viability. Luminescence is measured using a plate reader.
Glutamine Uptake Assay
This protocol measures the inhibition of ASCT2-mediated glutamine uptake by V-9302.
-
Cell Culture: Culture cells (e.g., HEK-293) in appropriate media.
-
Treatment: Treat cells with varying concentrations of V-9302 for a specified time (e.g., 15 minutes).
-
Radiolabeled Glutamine Addition: Add [3H]-glutamine to the culture medium and incubate for a short period.
-
Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular radiolabeled glutamine.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter to determine the amount of glutamine uptake.
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation levels.
-
Cell Lysis: Treat cells with V-9302 for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 5-10 µg of protein on a 4-12% Bis-Tris gradient gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., ASCT2, pS6, S6, cleaved PARP) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) Assay
This protocol measures the levels of intracellular ROS.
-
Cell Treatment: Treat cells with V-9302 at the desired concentration and for the specified time.
-
Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA) according to the manufacturer's instructions.
-
Flow Cytometry or Fluorescence Microscopy: Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope to quantify the levels of ROS.
Conclusion
This compound represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells by inhibiting glutamine uptake. Its ability to induce potent oxidative stress through the disruption of glutathione metabolism is a key component of its anti-tumor activity. The preclinical data strongly support its mechanism of action as a selective ASCT2 inhibitor, leading to decreased cell proliferation, increased apoptosis, and the modulation of critical signaling pathways such as mTOR. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of V-9302 and other glutamine metabolism inhibitors in the field of oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Impact of V-9302 Hydrochloride on the mTOR Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
V-9302 hydrochloride is a novel small-molecule antagonist of the amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2), also known as SLC1A5. By competitively inhibiting the uptake of glutamine, a critical nutrient for cancer cell growth and proliferation, V-9302 triggers a cascade of metabolic and signaling events that culminate in anti-tumor activity. A key consequence of glutamine deprivation induced by V-9302 is the significant modulation of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cellular metabolism, growth, and survival. This technical guide provides an in-depth analysis of the mechanism of action of V-9302, its effects on the mTOR pathway, and a summary of key preclinical data. Detailed experimental protocols and visualizations of the relevant biological pathways and workflows are included to support further research and development.
Introduction: Targeting Glutamine Metabolism in Cancer
Cancer cells exhibit altered metabolic pathways to sustain their rapid growth and proliferation. One of the key metabolic adaptations is an increased dependence on glutamine, a non-essential amino acid that plays a crucial role in various cellular processes, including nucleotide and protein synthesis, redox homeostasis, and anaplerosis to replenish the tricarboxylic acid (TCA) cycle. The transport of glutamine into cancer cells is primarily mediated by ASCT2, which is often overexpressed in a wide range of human cancers and its elevated expression is frequently associated with poor prognosis.[1]
This compound has emerged as a first-in-class competitive antagonist of ASCT2.[2] By blocking this critical glutamine transporter, V-9302 effectively starves cancer cells of a vital nutrient, leading to attenuated growth, increased cell death, and elevated oxidative stress.[2][3] A pivotal aspect of its anti-cancer activity lies in its ability to disrupt cellular amino acid homeostasis, which directly impacts the mTOR signaling network.[4]
Mechanism of Action of this compound
V-9302 selectively and potently targets the ASCT2 transporter, competitively inhibiting the transmembrane flux of glutamine.[5][6] This blockade of glutamine uptake initiates a series of downstream cellular events:
-
Inhibition of Cancer Cell Growth and Proliferation: Deprivation of glutamine curtails the necessary building blocks for biosynthesis, thereby hindering cancer cell growth and division.[3][5]
-
Induction of Cell Death: The metabolic stress induced by glutamine starvation can trigger apoptotic pathways, leading to cancer cell death.[3][5]
-
Increased Oxidative Stress: Glutamine is a precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH). By limiting glutamine availability, V-9302 treatment leads to depleted GSH levels, an increase in reactive oxygen species (ROS), and consequently, heightened oxidative stress.[1][3][5]
-
Modulation of the mTOR Signaling Pathway: The mTOR pathway is exquisitely sensitive to amino acid levels. By disrupting intracellular glutamine concentration, V-9302 leads to the downregulation of mTOR signaling, a key driver of cell growth and proliferation.[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Glutamine Uptake) | HEK-293 | 9.6 µM | [5][8][9] |
| EC50 (Cell Viability) | Human Colorectal Cancer Cell Lines | ~9-15 µM | [4] |
| IC50 (Cytotoxicity) | MCF-7 (Breast Cancer) | 4.68 µM | [10] |
| IC50 (Cytotoxicity) | MDA-MB-231 (Breast Cancer) | 19.19 µM | [10] |
| IC50 (Antiproliferative) | MCF-7 (Breast Cancer) | 2.73 µM | [10] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Treatment Duration | Outcome | Reference |
| Athymic Nude Mice | HCT-116 and HT29 Xenografts | 75 mg/kg/day (i.p.) | 21 days | Prevented tumor growth | [3][5][8] |
| BALB/c Nude Mice | SNU398 and MHCC97H Xenografts | 30 mg/kg (i.p.) with CB-839 | 15-20 days | Strong growth inhibition | [5][8] |
| Mice | Generic Tumor Model | 50 mg/kg/day (i.p.) | 5 days | Markedly reduced tumor growth | [5][8] |
The mTOR Signaling Pathway and V-9302
The mTOR protein is a serine/threonine kinase that forms two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
-
mTORC1 is a central regulator of cell growth, proliferation, and metabolism. It is activated by various signals, including growth factors, energy status, and, critically, amino acids. Activated mTORC1 promotes protein synthesis by phosphorylating downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
-
mTORC2 is involved in cell survival, proliferation, and cytoskeletal organization. It phosphorylates and activates several members of the AGC kinase family, including Akt.
V-9302-mediated glutamine deprivation directly impacts the mTORC1 signaling cascade. The lack of intracellular glutamine is sensed by the cell, leading to the inhibition of mTORC1 activity. This is experimentally observed through the decreased phosphorylation of key downstream mTORC1 substrates, such as S6 ribosomal protein (a target of S6K) and Akt at serine 473 (a target of mTORC2, but its activity can be indirectly affected by mTORC1 signaling).[3][4]
Some studies have also suggested that V-9302 may have inhibitory effects on other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could further contribute to the disruption of amino acid homeostasis and the potent inhibition of the mTOR pathway.[4][11]
Experimental Protocols
Cell Viability Assay
This protocol is used to assess the effect of V-9302 on the viability of cancer cell lines.[4]
Materials:
-
Cancer cell lines
-
96-well white, opaque-walled microplates
-
Culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of V-9302 in culture medium. Add the desired concentrations of V-9302 or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings of treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate EC50/IC50 values using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of V-9302 on the cell cycle distribution of cancer cells.[4]
Materials:
-
Cancer cell lines
-
6-well plates
-
Culture medium
-
This compound
-
Phosphate-buffered saline (PBS), cold
-
70% ethanol (B145695), cold
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of V-9302 for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on DNA content.
Conclusion
This compound represents a promising therapeutic strategy that targets the metabolic vulnerability of cancer cells by inhibiting glutamine uptake. Its mechanism of action, centered on the blockade of the ASCT2 transporter, leads to a cascade of anti-tumor effects, with the inhibition of the mTOR signaling pathway being a critical component. The preclinical data strongly support the potential of V-9302 as an anti-cancer agent, both as a monotherapy and in combination with other drugs. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting glutamine metabolism in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. V-9302 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
V-9302 Hydrochloride: A Technical Guide to Understanding its Selectivity for the Amino Acid Transporter ASCT2
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-9302 hydrochloride is a small molecule inhibitor that has garnered significant attention in the field of cancer metabolism. Initially identified as a potent and selective antagonist of the Alanine-Serine-Cysteine Transporter 2 (ASCT2; SLC1A5), V-9302 was heralded as a promising therapeutic agent for targeting glutamine addiction in various cancers. However, subsequent research has introduced a critical debate regarding its true molecular target and selectivity. This technical guide provides an in-depth analysis of the available data on V-9302, presenting the conflicting evidence, detailed experimental protocols, and a visual representation of the key concepts to facilitate a comprehensive understanding for researchers in drug development.
The Central Controversy: ASCT2 Inhibition vs. Off-Target Effects
The initial characterization of V-9302 positioned it as a competitive inhibitor of ASCT2-mediated glutamine uptake. This was supported by in vitro assays showing a significant reduction in glutamine import in cancer cell lines. However, a pivotal study challenged this by demonstrating that the anti-proliferative effects of V-9302 are independent of ASCT2 and are instead mediated by the inhibition of other amino acid transporters, namely SNAT2 (SLC38A2) and LAT1 (SLC7A5). This section will delve into the evidence supporting both claims.
The Case for ASCT2 as the Primary Target
The primary evidence for V-9302 as an ASCT2 inhibitor comes from studies demonstrating its ability to block glutamine uptake in cells expressing high levels of ASCT2. Pharmacological blockade of ASCT2 with V-9302 has been shown to induce metabolic stress, leading to reduced cancer cell growth and proliferation.
The Countervailing Evidence: Inhibition of SNAT2 and LAT1
In contrast, compelling research suggests that V-9302's mechanism of action is not through the direct inhibition of ASCT2. Studies utilizing Xenopus oocytes expressing various amino acid transporters have shown that V-9302 and its analogs do not inhibit ASCT2 but instead block the activity of SNAT2 and LAT1. This has significant implications for the interpretation of in vivo and in vitro studies using V-9302 as a tool to probe ASCT2 function.
Quantitative Analysis of V-9302 Activity
To provide a clear comparison of the reported inhibitory activities of V-9302, the following table summarizes the available quantitative data. It is important to note the different experimental systems used, which may contribute to the conflicting results.
| Target Transporter | Reported IC50 | Experimental System | Reference |
| ASCT2 | 9.6 µM | [3H]-Glutamine uptake in HEK-293 cells | Schulte et al., 2018 |
| ASCT1 | Not stabilized by V-9302 in DARTS assay | Drug Affinity Responsive Target Stability (DARTS) assay in HEK-293 cells | Schulte et al., 2018 |
| SNAT2 | Inhibition observed, but specific IC50 not reported | Recombinant expression in Xenopus laevis oocytes | Bröer et al., 2018 |
| LAT1 | Inhibition observed, but specific IC50 not reported | Recombinant expression in Xenopus laevis oocytes | Bröer et al., 2018 |
Signaling Pathways and Proposed Mechanisms of Action
The downstream effects of V-9302 are believed to be a consequence of disrupted amino acid homeostasis. The following diagrams illustrate the proposed signaling pathway following ASCT2 inhibition and the conflicting mechanisms of action.
Detailed Experimental Protocols
To facilitate the replication and critical evaluation of the findings related to V-9302, detailed methodologies for the key experiments are provided below.
[3H]-Glutamine Uptake Assay in Mammalian Cells (e.g., HEK-293)
This assay is designed to measure the rate of glutamine transport into cultured mammalian cells and to assess the inhibitory potential of compounds like V-9302.
Materials:
-
HEK-293 cells (or other cell line of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Krebs-Henseleit (KH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 10 mM HEPES, pH 7.4)
-
[3H]-L-glutamine
-
This compound
-
Scintillation fluid
-
24-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed HEK-293 cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.
-
Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed (37°C) KH buffer.
-
Inhibitor Pre-incubation: Add 450 µL of KH buffer containing the desired concentration of V-9302 or vehicle control (e.g., DMSO) to each well. Incubate for 10 minutes at 37°C.
-
Initiation of Uptake: Add 50 µL of KH buffer containing [3H]-L-glutamine (to a final concentration of, for example, 1 µCi/mL) to each well to initiate the uptake.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5 minutes). The optimal incubation time should be determined empirically to ensure initial rates of transport are measured.
-
Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold PBS to stop the transport process.
-
Cell Lysis: Add 500 µL of 0.1 M NaOH or 1% SDS to each well to lyse the cells. Incubate for 30 minutes at room temperature with gentle agitation.
-
Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add 4 mL of scintillation fluid, vortex, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of a parallel set of wells to account for variations in cell number. Calculate the percentage of inhibition for each V-9302 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Heterologous Expression and Amino Acid Uptake Assay in Xenopus laevis Oocytes
This method is used to express specific amino acid transporters in Xenopus oocytes and subsequently measure their activity in the presence and absence of inhibitors.
Materials:
-
Mature female Xenopus laevis frogs
-
Collagenase type I
-
OR2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.8)
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)
-
cRNA encoding the amino acid transporter of interest (e.g., ASCT2, SNAT2, LAT1)
-
[14C]-labeled amino acid substrate (e.g., [14C]-glutamine, [14C]-leucine)
-
This compound
-
Microinjection setup
-
Scintillation counter
Procedure:
-
Oocyte Preparation: Surgically remove a lobe of the ovary from an anesthetized Xenopus laevis frog. Manually separate the oocytes and treat with collagenase type I in OR2 solution to defolliculate. Select stage V-VI oocytes.
-
cRNA Injection: Microinject each oocyte with 50 nL of cRNA solution (e.g., 1 µg/µL) encoding the transporter of interest. Inject a control group of oocytes with 50 nL of sterile water. Incubate the oocytes in ND96 solution supplemented with antibiotics for 2-4 days at 16-18°C to allow for protein expression.
-
Uptake Assay:
-
Place individual oocytes in 96-well plates.
-
Wash the oocytes with ND96 solution.
-
Pre-incubate the oocytes in ND96 solution containing V-9302 or vehicle control for 10 minutes.
-
Initiate the uptake by adding ND96 solution containing the [14C]-labeled amino acid substrate and the corresponding concentration of V-9302.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Terminate the uptake by washing the oocytes rapidly with ice-cold ND96 solution.
-
-
Lysis and Scintillation Counting:
-
Lyse each oocyte in a scintillation vial with 200 µL of 1% SDS.
-
Add 4 mL of scintillation fluid and measure the radioactivity.
-
-
Data Analysis: Subtract the radioactivity measured in water-injected oocytes (background) from the cRNA-injected oocytes. Calculate the percentage of inhibition by V-9302 and determine the IC50 value if a dose-response is performed.
Experimental Workflow for Assessing Inhibitor Selectivity
The following diagram outlines a logical workflow for rigorously assessing the selectivity of a compound like V-9302.
Conclusion
The case of this compound serves as a critical reminder of the importance of rigorous selectivity profiling in drug discovery. While initially presented as a selective ASCT2 inhibitor, subsequent evidence has cast doubt on this claim, suggesting a more complex mechanism of action involving the inhibition of SNAT2 and LAT1. For researchers utilizing V-9302, it is imperative to consider these conflicting findings and to incorporate appropriate controls, such as transporter knockout cell lines, to accurately interpret experimental results. This technical guide provides the necessary background, data, and protocols to enable a more informed and critical approach to the study of V-9302 and its effects on cancer cell metabolism. Future studies should aim to definitively resolve the selectivity profile of V-9302 to fully harness its therapeutic potential.
V-9302 Hydrochloride: A Technical Guide on its Intended and Potential Off-Target Effects on Amino Acid Transporters
For Researchers, Scientists, and Drug Development Professionals
Abstract
V-9302 hydrochloride has been widely recognized as a potent, competitive antagonist of the amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2; SLC1A5). Initial studies highlighted its potential as a therapeutic agent in oncology by targeting the glutamine metabolism essential for cancer cell proliferation. However, emerging evidence presents a conflicting narrative, suggesting that the primary targets of V-9302 may not be ASCT2, but rather the neutral amino acid transporters SNAT2 (Sodium-coupled Neutral Amino Acid Transporter 2; SLC38A2) and LAT1 (L-type Amino Acid Transporter 1; SLC7A5). This technical guide provides an in-depth analysis of the current understanding of V-9302's mechanism of action, presenting the quantitative data for both the intended and potential off-target effects. It details the experimental protocols used in these assessments and visualizes the complex biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field.
Introduction: The Shifting Paradigm of V-9302's Target
V-9302 was initially developed as a selective inhibitor of ASCT2, a transporter overexpressed in many cancers and a key mediator of glutamine uptake.[1][2] By blocking glutamine import, V-9302 was shown to induce metabolic stress, inhibit cell growth, and promote cell death in preclinical cancer models.[1][3] This mechanism of action positioned V-9302 as a promising candidate for targeting glutamine addiction in tumors.
However, subsequent research has challenged this initial hypothesis. A pivotal study by Bröer et al. (2018) demonstrated that in their experimental systems, V-9302 and a related compound did not inhibit ASCT2.[4][5] Instead, their findings indicated that V-9302 potently blocks SNAT2 and LAT1.[4][5] This has significant implications for the interpretation of previous studies and the future development of V-9302 and related compounds. This guide will dissect the evidence for both proposed mechanisms of action.
Data Presentation: Quantitative Analysis of V-9302 Inhibition
The following tables summarize the available quantitative and semi-quantitative data regarding the inhibitory effects of this compound on ASCT2, SNAT2, and LAT1. The conflicting findings are highlighted, underscoring the importance of the experimental context.
Table 1: Reported Inhibitory Potency of V-9302 on ASCT2
| Target | Cell Line | IC50 Value | Reference |
| ASCT2 | HEK-293 | 9.6 µM | [1][2][6] |
| ASCT2 | Rat C6 | ~9 µM | [6] |
Table 2: Evidence for Off-Target Inhibition of SNAT2 and LAT1 by V-9302
| Target | Experimental System | Observed Effect | Quantitative Data | Reference |
| SNAT2 | Xenopus laevis oocytes | Inhibition of transport activity | No IC50 reported | [4][5] |
| SNAT2 (System A) | 143B Osteosarcoma cells | Inhibition of ~50% of MeAIB-sensitive glutamine uptake | No IC50 reported | [4] |
| LAT1 | Xenopus laevis oocytes | Inhibition of transport activity | No IC50 reported | [4][5] |
| LAT1 | 143B Osteosarcoma cells | Potent inhibition of isoleucine uptake | No IC50 reported | [4] |
| ASCT2 | Xenopus laevis oocytes | No inhibition of transport activity | - | [4][5] |
| ASCT2 | 143B ASCT2-knockout cells | Growth inhibition equal to parental cells | IC50 ~24 µM (parental) vs. more effective in knockout | [4] |
Note: "System A" activity is collectively mediated by SNAT1 and SNAT2. MeAIB is an inhibitor of both transporters.
Signaling Pathways and Mechanisms of Action
The differing views on V-9302's primary target lead to distinct models of its downstream effects. Inhibition of ASCT2 primarily disrupts glutamine import, affecting the mTOR pathway and inducing oxidative stress.[3] Conversely, the combined blockade of SNAT2 and LAT1 disrupts cellular amino acid homeostasis more broadly, impacting both non-essential and essential amino acid levels, which also leads to mTORC1 inhibition.[3][4]
Diagrams of Proposed Mechanisms
References
- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
Methodological & Application
V-9302 Hydrochloride: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
V-9302 hydrochloride is a potent and selective small-molecule competitive antagonist of the amino acid transporter ASCT2 (SLC1A5), a key mediator of glutamine uptake in many cancer cells.[1] By inhibiting glutamine transport, V-9302 disrupts cancer cell metabolism, leading to attenuated cell growth, increased oxidative stress, and apoptosis.[1] This document provides detailed in vitro experimental protocols for evaluating the efficacy and mechanism of action of V-9302, including cell viability assays, Western blotting, and cell cycle analysis. Additionally, it summarizes key quantitative data and visualizes the underlying signaling pathways and experimental workflows.
Mechanism of Action
V-9302 competitively inhibits the transmembrane flux of glutamine by targeting the ASCT2 transporter, which is frequently overexpressed in cancer cells and is crucial for their growth and survival.[2] This blockade of glutamine uptake induces a cascade of downstream effects:
-
Inhibition of mTOR Signaling: Deprivation of intracellular glutamine disrupts amino acid homeostasis, leading to the downregulation of the mTOR signaling pathway. This is evidenced by decreased phosphorylation of key downstream effectors such as S6 and Akt.[1][2]
-
Induction of Oxidative Stress: Glutamine is a precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). By blocking glutamine uptake, V-9302 depletes intracellular GSH levels, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[1][3]
-
Induction of Apoptosis and Autophagy: The metabolic stress induced by V-9302 can lead to programmed cell death (apoptosis), marked by an increase in cleaved caspase-3.[1][3] Additionally, as a cellular survival response to nutrient starvation, V-9302 can induce autophagy, characterized by the elevated expression of markers like LC3B.[3][4]
-
Potential Off-Target Effects: Some studies suggest that V-9302 may also inhibit other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could contribute to its anti-tumor activity.[2][5]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
| HEK-293 | Human Embryonic Kidney | Glutamine Uptake | IC50 | 9.6 µM | [6][7] |
| C6 | Rat Glioma | Glutamine Uptake | IC50 | 9 µM | [6] |
| Colorectal Cancer (4 lines) | Colorectal Cancer | Cell Viability | EC50 | ~9-15 µM | [2] |
| MCF-7 | Breast Cancer | Cytotoxicity | IC50 | 4.68 µM | [8] |
| MDA-MB-231 | Breast Cancer | Cytotoxicity | IC50 | 19.19 µM | [8] |
| Multiple (29 lines) | Lung, Breast, Colorectal | ATP-Dependent Viability | % Viability Reduction (at 25 µM) | >20% in >50% of lines | [1][9] |
Experimental Protocols
ATP-Dependent Cell Viability Assay
This protocol is used to assess the effect of V-9302 on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well white, opaque-walled microplates
-
This compound
-
Vehicle control (e.g., DMSO)
-
ATP detection reagent (e.g., CellTiter-Glo®)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well microplate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.[2]
-
Compound Treatment: Prepare serial dilutions of V-9302 in culture medium. Add the desired concentrations of V-9302 or vehicle control to the respective wells.[2]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[2]
-
ATP Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of ATP detection reagent to each well.[2]
-
Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[2]
Western Blot Analysis
This protocol is used to determine the effect of V-9302 on the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pS6, anti-S6, anti-pAkt, anti-Akt, anti-cleaved caspase-3, anti-LC3B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of V-9302 for a specified duration (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of V-9302 on the cell cycle distribution of cancer cells.[2]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cold PBS
-
Cold 70% ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with V-9302 at various concentrations for a specified duration (e.g., 24 or 48 hours).[2]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[2]
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.[2]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
References
- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for V-9302 Hydrochloride in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-9302 hydrochloride is a potent and selective small-molecule competitive antagonist of the alanine-serine-cysteine transporter 2 (ASCT2 or SLC1A5), a primary transporter of glutamine in many cancer types.[1][2] Given the heightened dependence of cancer cells on glutamine for metabolic processes, V-9302 presents a promising therapeutic strategy.[1][3] Pharmacological blockade of ASCT2 with V-9302 has been shown to attenuate cancer cell growth, induce cell death, and increase oxidative stress, leading to anti-tumor responses in both in vitro and in vivo preclinical models.[2][4] These application notes provide detailed protocols for the use of this compound in xenograft models to evaluate its anti-tumor efficacy.
Mechanism of Action
V-9302 competitively inhibits the transmembrane flux of glutamine by targeting the ASCT2 transporter.[2][5] This blockade of glutamine uptake induces a cascade of downstream effects, including the disruption of cellular amino acid homeostasis, which in turn affects the mTOR signaling pathway, a key regulator of cell growth and proliferation.[1][5] Specifically, treatment with V-9302 has been demonstrated to decrease the phosphorylation of critical mTOR pathway components such as S6 and Akt.[2][5] Furthermore, by limiting glutamine availability, V-9302 depletes intracellular glutathione (B108866) (GSH) levels, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[1] Some studies also suggest that V-9302 may affect other amino acid transporters like SNAT2 (SLC38A2) and LAT1 (SLC7A5), potentially broadening its impact on cancer cell metabolism.[5][6]
Signaling Pathway of V-9302 Action
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
V-9302 Hydrochloride: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
V-9302 hydrochloride is a potent and selective small-molecule antagonist of the amino acid transporter ASCT2 (SLC1A5), a key mediator of glutamine uptake in many cancer cells. By competitively inhibiting glutamine transport, V-9302 disrupts cellular amino acid homeostasis, leading to a cascade of anti-tumor effects, including the suppression of the mTOR signaling pathway, induction of oxidative stress, and ultimately, attenuated cancer cell growth and proliferation.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture studies, designed to assist researchers in investigating its therapeutic potential.
Mechanism of Action
This compound primarily exerts its effects by blocking the transmembrane flux of glutamine through the ASCT2 transporter.[1] This deprivation of a critical nutrient for cancer cells leads to several downstream consequences:
-
Inhibition of mTOR Signaling: Reduced intracellular glutamine levels impact the mTOR signaling pathway, a central regulator of cell growth and proliferation. This is evidenced by decreased phosphorylation of key downstream effectors like S6 and Akt.[1]
-
Induction of Oxidative Stress: Glutamine is a precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). By limiting glutamine uptake, V-9302 depletes intracellular GSH, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[2][4]
-
Cell Growth Attenuation and Death: The combined effects of nutrient deprivation and oxidative stress lead to the attenuation of cancer cell growth, proliferation, and the induction of cell death.[2]
Some studies suggest that V-9302 may also inhibit other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could contribute to its overall anti-tumor activity.[1][5]
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell line and the duration of treatment. The following table summarizes reported dosages from various in vitro studies.
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect |
| HEK-293 | Glutamine Uptake | IC50: 9.6 µM | 15 minutes | Inhibition of ASCT2-mediated glutamine transport.[2][6] |
| Rat C6 | Glutamine Uptake | IC50: 9 µM | 15 minutes | Inhibition of ASCT2-mediated glutamine transport.[6] |
| Human Colorectal Cancer Cell Lines (Panel) | Cell Viability | EC50: ~9-15 µM | 48 hours | Significant anti-proliferative activity.[1] |
| Various Human Cancer Cell Lines (Panel of 29) | Cell Viability (ATP-dependent) | 25 µM | 48 hours | Varied sensitivity, with significant reduction in viability in many lines.[7] |
| HCC1806 (Breast Cancer) | Autophagy Marker (LC3B) Visualization | 25 µM | 48 hours | Induction of autophagy.[6] |
| MCF-7 (Breast Cancer) | Antiproliferative Assay | IC50: 2.73 µM | 72 hours | Potent inhibition of cell proliferation.[8] |
| KCR (Pgp-overexpressing Breast Cancer) | Cell Cycle Analysis | 24.45 µM (IC50) | 48 hours | Complete blockage of cell proliferation, G1 arrest.[8] |
| Mouse Lymphoma (PAR) | Cytotoxicity Assay | IC50: 11.55 µM | 24 hours | Cytotoxic effect.[8] |
| Mouse Lymphoma (MDR) | Cytotoxicity Assay | IC50: 14.2 µM | 24 hours | Cytotoxic effect.[8] |
Signaling Pathway Diagram
Caption: this compound inhibits the ASCT2 transporter, blocking glutamine uptake and impacting key cellular pathways.
Experimental Protocols
Cell Viability Assay (ATP-Based)
This protocol is used to assess the effect of this compound on the viability of cancer cell lines by measuring ATP levels.
Materials:
-
Cancer cell line of interest
-
96-well white, opaque-walled microplates
-
Standard cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Commercial ATP detection reagent (e.g., CellTiter-Glo®)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of V-9302 or vehicle control to the respective wells.[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[1]
-
ATP Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of the ATP detection reagent to each well.[1]
-
Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, indicating the number of viable cells.[1]
Western Blotting for Signaling Proteins
This protocol is used to detect changes in protein expression and phosphorylation, such as the downstream effectors of the mTOR pathway.
Materials:
-
Cell or tissue lysates treated with V-9302 or vehicle
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., pS6, total S6, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lysate Preparation: Prepare protein lysates from cells or tumor tissue treated with V-9302 or vehicle.[4]
-
Protein Quantification: Determine the protein concentration of each lysate.[4]
-
SDS-PAGE: Separate equal amounts of protein by size on a polyacrylamide gel.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[4]
-
Antibody Incubation: Block the membrane and then incubate with specific primary antibodies.[4]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.[4]
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of V-9302 on the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
This compound
-
Cold PBS
-
Cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution with RNase
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of V-9302 for a specified duration (e.g., 24 or 48 hours).[1]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[1]
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing and fix overnight at -20°C.[1]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Experimental Workflow Diagram
Caption: A generalized workflow for evaluating the in vitro and in vivo efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for V-9302 Hydrochloride in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-9302 hydrochloride is a potent and selective small molecule inhibitor of the alanine-serine-cysteine transporter 2 (ASCT2/SLC1A5), a key transporter of glutamine in many cancer cells. By competitively blocking glutamine uptake, V-9302 disrupts cancer cell metabolism, leading to reduced cell growth and proliferation, increased oxidative stress, and induction of apoptosis and autophagy.[1][2][3][4] These characteristics make V-9302 a valuable tool for preclinical cancer research. However, some studies suggest that V-9302 may also have off-target effects on other amino acid transporters, such as LAT1 and SNAT2, which should be considered when interpreting experimental results.[5][6][7]
These application notes provide a comprehensive overview of the recommended concentrations, experimental protocols, and key signaling pathways associated with this compound for in vivo research.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used in various in vivo models. The optimal concentration for a specific study will depend on the animal model, tumor type, and experimental goals.
| Animal Model | Dosage | Administration Route | Dosing Schedule | Key Outcomes |
| Athymic nude mice (HCT-116 & HT29 xenografts) | 75 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days | Prevented tumor growth. |
| BALB/c nude mice (SNU398 & MHCC97H xenografts) | 30 mg/kg | Intraperitoneal (i.p.) | Daily for 15-20 days | Strong growth inhibition (in combination with CB-839). |
| Generic Xenograft Model | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days | Markedly reduced tumor growth. |
| C57BL/6 mice (Bleomycin-induced pulmonary fibrosis) | 37.5 mg/kg | Intraperitoneal (i.p.) | Daily from day 11 to 24 | Attenuated fibrosis. |
| Pancreatic Cancer Mouse Model (Cre/+; Kras/+; Smad4 -/-) | 12.5 mg/kg | Intraperitoneal (i.p.) | Twice a day for 4 weeks | Low-dose treatment group.[2] |
| Pancreatic Cancer Mouse Model (Cre/+; Kras/+; Smad4 -/-) | 75 mg/kg | Intraperitoneal (i.p.) | Single dose | High-dose treatment group for acute studies.[2] |
Signaling Pathways
V-9302 Mechanism of Action
V-9302 primarily functions by inhibiting the ASCT2 transporter, leading to a cascade of downstream effects. The diagram below illustrates the key signaling pathways affected by V-9302.
References
- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 7. A Novel ASCT2 Inhibitor, C118P, Blocks Glutamine Transport and Exhibits Antitumour Efficacy in Breast Cancer [mdpi.com]
V-9302 Hydrochloride Administration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of V-9302 hydrochloride in murine models for preclinical research. V-9302 is a potent and selective small molecule antagonist of the amino acid transporter ASCT2 (SLC1A5), which plays a crucial role in cancer cell metabolism by facilitating glutamine uptake.[1][2][3][4][5] Pharmacological blockade of ASCT2 with V-9302 has been shown to inhibit cancer cell growth, induce cell death, and increase oxidative stress, leading to anti-tumor responses in vitro and in vivo.[1][3][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies involving the administration of this compound in mice.
Table 1: this compound In Vivo Administration Parameters
| Parameter | Details | Mouse Strain(s) | Cancer Model(s) | Reference(s) |
| Administration Route | Intraperitoneal (i.p.) injection | Athymic nude mice, BALB/c nude mice | HCT-116, HT29, SNU398, MHCC97H, EO771, 4T1 xenografts | [2][4][7][8] |
| Dosage | 30 mg/kg, 50 mg/kg, 75 mg/kg | Athymic nude mice, BALB/c nude mice | HCT-116, HT29, SNU398, MHCC97H xenografts | [2][4] |
| Frequency | Daily | Athymic nude mice | HCT-116, HT29 xenografts | [2][4][7] |
| Duration | 5, 15, 20, or 21 days | Athymic nude mice, BALB/c nude mice | HCT-116, HT29, SNU398, MHCC97H xenografts | [2][4] |
| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline | Not specified | Not specified | [7][9] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Mouse Strain | Dosage and Schedule | Outcome | Reference(s) |
| HCT-116 & HT29 xenografts | Athymic nude mice | 75 mg/kg, i.p., daily for 21 days | Prevented tumor growth | [1][2][4] |
| SNU398 & MHCC97H xenografts | BALB/c nude mice | 30 mg/kg, i.p., daily for 20 or 15 days (in combination with CB-839) | Strong growth inhibition | [2][4] |
| Not specified | Not specified | 50 mg/kg, i.p., daily for 5 days | Markedly reduced tumor growth | [2][4] |
| EO771 & 4T1 syngeneic models | Not specified | 75 mg/kg, i.p., for 2 weeks (in combination with anti-PD-1) | Significantly inhibited tumor growth | [8] |
Signaling Pathway
V-9302 primarily targets the ASCT2 transporter, leading to a cascade of intracellular events that culminate in anti-tumor activity. The diagram below illustrates the key signaling pathways affected by V-9302.
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in mice.
In Vivo Xenograft Efficacy Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of V-9302 in a mouse xenograft model.[7]
1. Cell Culture and Preparation:
- Culture human cancer cell lines (e.g., HCT-116, HT29) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Harvest cells during the exponential growth phase using trypsinization.
- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a final concentration of 5-10 x 10^6 cells per 100 µL.[7]
2. Tumor Implantation:
- Utilize 6- to 8-week-old female athymic nude mice.
- Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
- Calculate tumor volume using the formula: (Length x Width²) / 2.
- Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=10 mice per group).[1][7]
4. This compound Formulation and Administration:
- Prepare the this compound solution in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7][9]
- Administer this compound at the desired dose (e.g., 75 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.[7]
5. Efficacy Monitoring and Endpoint Analysis:
- Measure tumor volumes and body weights 2-3 times per week throughout the study.
- At the end of the treatment period (e.g., 21 days), euthanize the mice.[7]
- Excise the tumors and record their final weight.
- Tumor tissue can be processed for further analysis, such as immunohistochemistry for pharmacodynamic markers like pS6 and cleaved caspase 3.[1]
A[label="1. Cell\nPreparation"];
B[label="2. Tumor\nImplantation"];
C [label="3. Tumor Growth\n& Randomization"];
D [label="4. V-9302\nAdministration"];
E [label="5. Efficacy\nMonitoring"];
F [label="6. Endpoint\nAnalysis"];
A -> B -> C -> D -> E -> F;
}
Pharmacodynamic [¹⁸F]-4F-Glutamine PET Imaging
This protocol describes a non-invasive method to assess the in vivo target engagement of V-9302.
1. Animal Preparation and Imaging:
- Use tumor-bearing mice (e.g., HCC1806 xenografts).
- Administer a single dose of V-9302 (75 mg/kg, i.p.) or vehicle.
- After 4 hours, intravenously inject the mice with [¹⁸F]-4F-glutamine.[1]
- Acquire dynamic PET scans for 60 minutes.[9]
2. Image Analysis:
- Reconstruct PET data using appropriate algorithms.
- Draw regions of interest (ROIs) around the tumor, muscle, and other relevant tissues.
- Quantify tracer uptake, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[9]
- Compare the tracer uptake in V-9302-treated versus vehicle-treated animals to determine the extent of target inhibition. A significant reduction in tumor [¹⁸F]-4F-glutamine uptake indicates successful target engagement by V-9302.[1]
References
- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. V-9302 | Glutamine Antagonist | ASCT2 Targeting | TargetMol [targetmol.com]
Techniques for Measuring Glutamine Uptake Inhibition by V-9302 Hydrochloride
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
V-9302 hydrochloride is a potent small molecule inhibitor of glutamine transport, primarily targeting the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5).[1][2] ASCT2 is a sodium-dependent amino acid transporter that is frequently overexpressed in various cancer cells, playing a crucial role in their growth and survival by facilitating the uptake of glutamine.[1] By competitively antagonizing transmembrane glutamine flux, V-9302 induces a cascade of downstream effects, including the attenuation of cancer cell growth, induction of apoptosis, and an increase in oxidative stress.[3] These effects are linked to the disruption of cellular amino acid homeostasis and subsequent inhibition of the mTOR signaling pathway.[1] This document provides detailed protocols and application notes for measuring the inhibition of glutamine uptake by V-9302, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action of V-9302
V-9302 selectively and potently targets the ASCT2 transporter, thereby blocking the entry of glutamine into the cell.[2] This deprivation of a key nutrient leads to several downstream cellular consequences:
-
Inhibition of mTOR Signaling: Reduced intracellular glutamine levels can disrupt mTORC1 signaling, a central regulator of cell growth and proliferation. This is often observed through decreased phosphorylation of downstream targets like S6 ribosomal protein.[1]
-
Increased Oxidative Stress: Glutamine is a precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). By blocking glutamine uptake, V-9302 can lead to GSH depletion and a subsequent increase in reactive oxygen species (ROS).[3]
-
Induction of Autophagy and Apoptosis: The metabolic stress induced by glutamine deprivation can trigger autophagy as a survival mechanism.[3] Prolonged stress, however, can lead to programmed cell death (apoptosis).
While ASCT2 is the primary target, some studies suggest that V-9302 may also inhibit other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could contribute to its overall anti-tumor effects.[2][4]
V-9302 inhibits glutamine uptake via ASCT2, impacting mTOR signaling and oxidative stress.
Quantitative Data Summary
The inhibitory activity of V-9302 is cell-line dependent. The following tables summarize key quantitative data for V-9302 from various studies.
Table 1: IC50 Values for V-9302 in Different Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Reference |
| HEK-293 | [3H]-Glutamine Uptake | 9.6 | [2] |
| C6 (rat) | [3H]-Glutamine Uptake | 9 | [2] |
| MCF-7 | Cytotoxicity | 4.68 | [5] |
| MDA-MB-231 | Cytotoxicity | 19.19 | [5] |
| PAR Mouse Lymphoma | Cytotoxicity | 11.55 | [5] |
| MDR Mouse Lymphoma | Cytotoxicity | 14.2 | [5] |
Table 2: EC50 Values for V-9302 in Colorectal Cancer (CRC) Cell Lines
| Cell Line | EC50 (µM) |
| RKO | ~9 |
| SW620 | ~10 |
| LIM2537 | ~12 |
| HCT-116 | ~15 |
Data estimated from graphical representations in cited literature.
Experimental Protocols
Protocol 1: Radiolabeled Glutamine Uptake Assay
This is the most common method to directly measure the inhibition of glutamine transport.
Experimental workflow for the radiolabeled glutamine uptake assay.
Materials:
-
Cell line of interest (e.g., HEK-293, cancer cell lines)
-
Complete culture medium
-
Multi-well plates (12- or 24-well)
-
This compound
-
Vehicle control (e.g., DMSO)
-
[3H]-L-glutamine
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Ice-cold wash buffer (e.g., PBS)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of V-9302 in uptake buffer. Also, prepare a vehicle control.
-
Washing: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.
-
Inhibitor Pre-incubation: Add the V-9302 dilutions or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C.
-
Glutamine Uptake: Initiate the uptake by adding uptake buffer containing [3H]-L-glutamine (final concentration typically in the low µM range, with a specific activity of ~1 µCi/mL) to each well. Incubate for a short period (e.g., 5-15 minutes) at 37°C.[2][4]
-
Termination of Uptake: To stop the reaction, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold wash buffer.
-
Cell Lysis: Add lysis buffer to each well and incubate at room temperature for at least 30 minutes to ensure complete lysis.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) for each condition to the protein concentration in a parallel set of wells to account for variations in cell number. Calculate the percent inhibition of glutamine uptake relative to the vehicle control.
Protocol 2: Non-Radioactive Glutamine Uptake Assays
Non-radioactive methods offer advantages in terms of safety and disposal. These assays typically rely on fluorescent or luminescent detection.
A. Fluorescent Glutamine Analog Uptake
This method uses a fluorescently labeled glutamine analog that can be taken up by the cell via glutamine transporters.
Principle: A fluorescent glutamine analog is incubated with cells. The intracellular fluorescence is then measured, which is proportional to the uptake of the analog. The inhibitory effect of V-9302 is determined by the reduction in fluorescence.
General Procedure:
-
Seed cells in a multi-well plate suitable for fluorescence measurements (e.g., black-walled, clear-bottom).
-
Wash cells with uptake buffer.
-
Pre-incubate with V-9302 or vehicle.
-
Add the fluorescent glutamine analog and incubate.
-
Wash away the excess analog with ice-cold buffer.
-
Measure the intracellular fluorescence using a fluorescence plate reader or a flow cytometer.[6]
B. Enzyme-Coupled Luminescent Assay
This method measures the change in intracellular glutamine concentration after treatment with V-9302.
Principle: This assay measures the total intracellular glutamine. Cells are first treated with V-9302 to inhibit uptake. After lysis, the glutamine in the lysate is enzymatically converted to glutamate, which then participates in a series of reactions that produce a luminescent signal. The reduction in luminescence in V-9302-treated cells compared to control cells reflects the inhibition of glutamine uptake.[7]
General Procedure:
-
Seed cells and treat with V-9302 or vehicle for a desired period.
-
Wash cells to remove extracellular glutamine.
-
Lyse the cells.
-
Use a commercial glutamine/glutamate assay kit (e.g., Glutamine/Glutamate-Glo™ Assay) to measure the glutamine concentration in the lysate according to the manufacturer's instructions.[7]
-
Normalize the luminescent signal to the protein concentration.
Protocol 3: Cell Viability/Cytotoxicity Assay
This assay assesses the downstream effect of glutamine uptake inhibition on cell survival and proliferation.
Materials:
-
Cancer cell lines
-
96-well plates (white, opaque-walled for luminescence)
-
This compound
-
ATP-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.[1]
-
Compound Treatment: Add serial dilutions of V-9302 or vehicle control to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
ATP Measurement: Equilibrate the plate to room temperature. Add 100 µL of the ATP detection reagent to each well.
-
Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which reflects the number of viable cells.
Conclusion
The protocols and data presented provide a comprehensive guide for researchers to effectively measure the inhibition of glutamine uptake by this compound. The choice of assay will depend on the specific research question, available equipment, and safety considerations. The radiolabeled uptake assay provides a direct and sensitive measurement of transport inhibition, while non-radioactive methods and downstream functional assays like cell viability offer valuable complementary information on the biological consequences of targeting glutamine metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Glutamine/Glutamate-Glo Assay [promega.com]
Application Notes and Protocols: Western Blot Analysis of mTOR Signaling Following V-9302 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-9302 hydrochloride is a small molecule antagonist of the amino acid transporter ASCT2 (SLC1A5), which plays a crucial role in supplying cancer cells with essential amino acids like glutamine.[1] By competitively inhibiting glutamine uptake, V-9302 disrupts cellular amino acid homeostasis, leading to attenuated cancer cell growth, increased cell death, and elevated oxidative stress.[1] A key downstream consequence of this disruption is the modulation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.
The mTOR pathway integrates signals from nutrient availability, growth factors, and cellular energy status. V-9302-mediated inhibition of amino acid transport leads to a reduction in mTOR activity.[1] This is observable through the decreased phosphorylation of key downstream effectors of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Specifically, treatment with V-9302 has been shown to decrease the phosphorylation of S6 ribosomal protein (a downstream target of S6 kinase) and Akt at serine 473 (a direct target of mTORC2).[1]
Western blotting is a fundamental technique to elucidate the activity of the mTOR pathway by quantifying the phosphorylation status of its key components. These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of this compound on the mTOR signaling cascade.
Data Presentation
The following tables summarize representative quantitative data from Western blot analysis demonstrating the effect of this compound on key proteins in the mTOR signaling pathway. The data is presented as a fold change in the ratio of phosphorylated protein to total protein, normalized to a vehicle control.
Note: The values in these tables are illustrative and represent typical dose-dependent and time-dependent decreases in protein phosphorylation as suggested by preclinical studies. Actual results may vary depending on the cell line, experimental conditions, and treatment duration.
Table 1: Dose-Dependent Effect of V-9302 on mTOR Pathway Phosphorylation
| Treatment Group | Concentration (µM) | Relative p-Akt (Ser473)/Total Akt Ratio (Fold Change) | Relative p-S6/Total S6 Ratio (Fold Change) |
| Vehicle Control | 0 | 1.00 | 1.00 |
| V-9302 | 5 | 0.75 | 0.60 |
| V-9302 | 10 | 0.50 | 0.35 |
| V-9302 | 25 | 0.25 | 0.15 |
Table 2: Time-Dependent Effect of V-9302 on mTOR Pathway Phosphorylation
| Treatment Group | Time (hours) | Relative p-Akt (Ser473)/Total Akt Ratio (Fold Change) | Relative p-S6/Total S6 Ratio (Fold Change) |
| Vehicle Control | 24 | 1.00 | 1.00 |
| V-9302 (10 µM) | 6 | 0.85 | 0.70 |
| V-9302 (10 µM) | 12 | 0.65 | 0.50 |
| V-9302 (10 µM) | 24 | 0.45 | 0.30 |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the phosphorylation status of key mTOR pathway proteins following treatment with this compound.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., HCC1806, Colo-205)
-
This compound: Stock solution in a suitable solvent (e.g., DMSO)
-
Cell Culture Medium: As required for the specific cell line
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold
-
RIPA Lysis Buffer: Supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: Appropriate percentage for protein separation
-
Running Buffer (10X): Tris/Glycine/SDS
-
Transfer Buffer (10X): Tris/Glycine
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies (diluted in blocking buffer):
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Rabbit anti-S6 Ribosomal Protein
-
Mouse or Rabbit anti-β-actin or GAPDH (loading control)
-
-
Secondary Antibodies (diluted in blocking buffer):
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will ensure they reach 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 25 µM) for the desired time (e.g., 6, 12, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) from each sample with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples and a pre-stained protein ladder onto an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by observing the pre-stained ladder on the membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the desired primary antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ).
-
Normalize the signal of the phosphorylated protein to the total protein for each sample. Subsequently, normalize these ratios to the loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Finally, express the results as a fold change relative to the vehicle-treated control.
-
References
Application Notes and Protocols: In Vivo Imaging of Tumor Response to V-9302 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing V-9302 hydrochloride in preclinical cancer research, with a focus on in vivo imaging to monitor therapeutic response. V-9302 is a potent and selective small-molecule antagonist of the amino acid transporter ASCT2 (SLC1A5), a key transporter of glutamine in many cancer types.[1][2] By inhibiting glutamine uptake, V-9302 disrupts cancer cell metabolism, leading to reduced proliferation, increased cell death, and oxidative stress.[2][3]
Mechanism of Action
V-9302 competitively inhibits the transmembrane flux of glutamine by targeting the ASCT2 transporter, which is frequently overexpressed in cancer cells and is crucial for their growth and survival.[1] This blockade of glutamine uptake induces a cascade of downstream effects:
-
Inhibition of mTOR Signaling: Depriving cancer cells of glutamine, a key nutrient, leads to the downregulation of the mTOR signaling pathway, a central regulator of cell growth and proliferation. This is often observed by a decrease in the phosphorylation of downstream effectors like S6.[1][3]
-
Induction of Apoptosis: The metabolic stress caused by glutamine deprivation leads to programmed cell death, or apoptosis. This can be observed by an increase in markers like cleaved caspase-3.[2][3]
-
Increased Oxidative Stress: Glutamine is a precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). By blocking glutamine uptake, V-9302 depletes intracellular GSH levels, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[2][3]
-
Induction of Autophagy: As a survival response to nutrient starvation, V-9302 can induce autophagy, a process of cellular self-digestion.[3][4]
-
Potential for Broader Impact: Some studies suggest that V-9302 may also inhibit other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), potentially broadening its impact on cancer cell metabolism.[1][5]
Data Presentation: In Vitro and In Vivo Efficacy of V-9302
The following tables summarize the quantitative data from preclinical studies on V-9302.
Table 1: In Vitro Efficacy of V-9302 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| HCT-116 | Colorectal Cancer | Cell Viability | EC50 | ~9-15 µM | [1] |
| HT29 | Colorectal Cancer | Cell Viability | EC50 | ~9-15 µM | [1] |
| Multiple Lines | Colorectal Cancer | Cell Viability | EC50 | ~9-15 µM | [1] |
| HEK293 | Human Embryonic Kidney | Glutamine Uptake | IC50 | 9.6 µM | [2][6][7] |
| C6 | Rat Glioma | Glutamine Uptake | IC50 | 9 µM | [6] |
Table 2: In Vivo Efficacy of V-9302 in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Regimen | Primary Outcome | Result | Reference |
| HCT-116 | Colorectal Cancer | 75 mg/kg, daily, i.p. for 21 days | Tumor Growth Inhibition | Significant prevention of tumor growth | [2][7] |
| HT29 | Colorectal Cancer | 75 mg/kg, daily, i.p. for 21 days | Tumor Growth Inhibition | Significant prevention of tumor growth | [2][7] |
| PDX A-008 | Patient-Derived | 75 mg/kg, daily, i.p. for 31 days | Tumor Growth Inhibition | Markedly reduced tumor growth | [7] |
| SNU398 & MHCC97H | Liver Cancer | 30 mg/kg, i.p. (in combination) | Tumor Growth Inhibition | Strong growth inhibition | [7] |
Experimental Protocols
Protocol 1: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of V-9302 in a mouse xenograft model.
1. Cell Culture and Implantation:
- Culture human cancer cells (e.g., HCT-116, HT29) in appropriate media.
- Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject 1-10 million cells into the flank of athymic nude mice.
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula for tumor volume is (Length x Width²) / 2.
- Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=10 per group).[1]
3. Drug Formulation and Administration:
- Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).[1]
- Administer V-9302 (e.g., 75 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.[1]
4. Efficacy Monitoring:
- Measure tumor volumes and body weights 2-3 times per week to monitor efficacy and toxicity.[1]
5. Endpoint and Analysis:
- At the end of the study (e.g., 21 or 31 days), euthanize the mice.[1][2]
- Excise the tumors and record their final weight.[1]
- Process tumors for further analysis, such as immunohistochemistry (IHC) for biomarkers like pS6 and cleaved caspase-3, or Western blotting.[1][2]
Protocol 2: In Vivo Pharmacodynamic PET Imaging
This protocol describes the use of Positron Emission Tomography (PET) with the glutamine analog [4-¹⁸F]fluoroglutamine to visualize the pharmacodynamic effects of V-9302 on tumor glutamine uptake.
1. Animal Preparation and Baseline Imaging:
- Use mice bearing established xenograft tumors (e.g., HCC1806).
- Perform a baseline PET/CT scan.
- Administer [4-¹⁸F]fluoroglutamine intravenously and acquire dynamic PET data for a specified duration (e.g., 60 minutes).
2. V-9302 Administration and Follow-up Imaging:
- Administer a single dose of V-9302 (e.g., 75 mg/kg, i.p.).[8]
- After a specified time (e.g., 4 hours), perform a second [4-¹⁸F]fluoroglutamine PET/CT scan to assess the change in tracer uptake.[8]
3. Image Analysis:
- Reconstruct PET images and co-register with CT scans for anatomical reference.
- Draw regions of interest (ROIs) over the tumor, muscle, and liver to quantify tracer accumulation.
- Calculate the percentage of injected dose per gram of tissue (%ID/g) for each ROI.[8]
- Compare the %ID/g values before and after V-9302 administration to determine the extent of target engagement.
Protocol 3: Immunohistochemistry (IHC) for Biomarker Analysis
This protocol details the procedure for detecting key biomarkers of V-9302 activity in tumor tissue.
1. Tissue Preparation:
- Fix excised tumors in 10% neutral buffered formalin.
- Embed the fixed tissue in paraffin.
- Section the paraffin-embedded tissue at 4-5 µm thickness.
2. Staining Procedure:
- Deparaffinize and rehydrate the tissue sections.
- Perform antigen retrieval using an appropriate buffer and heating method.
- Block endogenous peroxidase activity.
- Incubate sections with primary antibodies against target proteins (e.g., p-S6, cleaved caspase-3) at optimal dilutions.
- Incubate with a corresponding secondary antibody conjugated to a detection enzyme (e.g., HRP).
- Develop the signal using a suitable chromogen (e.g., DAB).
- Counterstain with hematoxylin.
3. Image Acquisition and Analysis:
- Acquire high-resolution images of the stained slides using a brightfield microscope.
- Quantify the staining intensity and the percentage of positive cells using image analysis software.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining V-9302 Hydrochloride with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-9302 hydrochloride is a potent and selective small-molecule antagonist of the amino acid transporter ASCT2 (SLC1A5).[1][2] ASCT2 is the primary transporter of glutamine in many cancer cells, and its inhibition by V-9302 disrupts cancer cell metabolism, leading to reduced growth, increased cell death, and oxidative stress.[1][3][4] Given the central role of glutamine in tumor biology, combining V-9302 with other anticancer agents that target complementary pathways presents a promising therapeutic strategy. These application notes provide a summary of preclinical data and detailed protocols for investigating the synergistic potential of V-9302 in combination with other cancer therapies.
Mechanism of Action of this compound
V-9302 competitively inhibits the transmembrane flux of glutamine by targeting ASCT2.[1][5] This blockade of glutamine uptake has several downstream consequences for cancer cells:
-
Disruption of mTOR Signaling: Glutamine is a critical activator of the mTOR signaling pathway, a central regulator of cell growth and proliferation. By depleting intracellular glutamine, V-9302 leads to decreased phosphorylation of key mTOR pathway components like S6, inhibiting cell growth.[3][6]
-
Induction of Oxidative Stress: Glutamine is a precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. V-9302-mediated glutamine deprivation leads to GSH depletion, resulting in an accumulation of reactive oxygen species (ROS) and increased oxidative stress, which can trigger apoptosis.[3][5]
-
Increased Apoptosis: The combination of metabolic stress, mTOR signaling inhibition, and increased oxidative stress culminates in the induction of programmed cell death (apoptosis) in cancer cells.[3][5]
Preclinical Data for V-9302 Combination Therapies
V-9302 has demonstrated synergistic or additive antitumor effects when combined with various other cancer therapies in preclinical models. The following tables summarize the quantitative data from key studies.
Table 1: In Vitro Efficacy of V-9302 in Combination with Other Cancer Therapies
| Cancer Type | Cell Line(s) | Combination Agent | V-9302 Concentration | Combination Agent Concentration | Endpoint | Results | Reference |
| Liver Cancer | SNU398, HepG2 | CB-839 (Glutaminase Inhibitor) | 5 µM | 5 µM | Cell Viability | Significant synergistic reduction in cell viability compared to single agents. | Jin H, et al. Elife. 2020. |
| Breast Cancer | 4T1 | 2-Deoxyglucose (2-DG) | Various | Various | IC50 | Combination of V-9302 and 2-DG resulted in a lower IC50 compared to either agent alone, indicating a synergistic effect. | Luo C, et al. J Control Release. 2020. |
| Breast Cancer | KCR (Doxorubicin-resistant) | Doxorubicin (B1662922) | 12.22 µM (IC50/2) | Various | IC50 of Doxorubicin | V-9302 co-treatment significantly reduced the IC50 of doxorubicin, overcoming drug resistance. | Impact of V9302... Breast Cancer Cell Lines. 2024. |
Table 2: In Vivo Efficacy of V-9302 in Combination with Other Cancer Therapies
| Cancer Type | Animal Model | Combination Agent | V-9302 Regimen | Combination Agent Regimen | Endpoint | Results | Reference |
| Liver Cancer | SNU398 Xenograft (BALB/c nude mice) | CB-839 (Glutaminase Inhibitor) | 30 mg/kg, i.p., daily | 200 mg/kg, oral gavage, twice daily | Tumor Growth Inhibition | Strong synergistic tumor growth inhibition compared to single agents.[5] | Jin H, et al. Elife. 2020. |
| Liver Cancer | MHCC97H Xenograft (BALB/c nude mice) | CB-839 (Glutaminase Inhibitor) | 30 mg/kg, i.p., daily | 200 mg/kg, oral gavage, twice daily | Tumor Growth Inhibition | Strong synergistic tumor growth inhibition compared to single agents.[5] | Jin H, et al. Elife. 2020. |
| Breast Cancer | 4T1 Syngeneic (BALB/c mice) | 2-Deoxyglucose (2-DG) | Co-delivered in POEG-p-2DG micelles | Co-delivered in POEG-p-2DG micelles | Tumor Growth Inhibition | Co-delivery of V-9302 and 2-DG was most effective in inhibiting tumor growth compared to single agents or their simple combination.[7][8] | Luo C, et al. J Control Release. 2020. |
| Breast Cancer | EO771 Syngeneic (C57BL/6 mice) | Anti-PD-1 Antibody | Not specified | Not specified | Tumor Growth Inhibition | Combination of V-9302 and anti-PD-1 antibody significantly inhibited tumor growth. | Inhibitor of glutamine metabolism V9302... 2022. |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment of V-9302 and CB-839 in Liver Cancer Cells
This protocol is adapted from Jin H, et al. Elife. 2020.
1. Cell Culture:
- Culture human liver cancer cell lines (e.g., SNU398, HepG2) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Drug Preparation:
- Prepare stock solutions of this compound and CB-839 in DMSO.
- Further dilute the drugs in culture medium to the desired final concentrations immediately before use.
3. Cell Viability Assay (MTT Assay):
- Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of V-9302, CB-839, or the combination of both for 72 hours. Include a vehicle control (DMSO).
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.
4. Synergy Analysis:
- Use the Chou-Talalay method to determine the combination index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: In Vivo Evaluation of V-9302 and CB-839 Combination in a Liver Cancer Xenograft Model
This protocol is adapted from Jin H, et al. Elife. 2020.
1. Animal Model:
- Use 6- to 8-week-old male BALB/c nude mice.
2. Tumor Implantation:
- Subcutaneously inject 5 x 10^6 SNU398 cells in 100 µL of PBS into the right flank of each mouse.
3. Tumor Growth and Randomization:
- Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
- When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into four treatment groups (n=5-6 per group):
- Vehicle control
- V-9302 (30 mg/kg)
- CB-839 (200 mg/kg)
- V-9302 (30 mg/kg) + CB-839 (200 mg/kg)
4. Drug Administration:
- Administer V-9302 via intraperitoneal (i.p.) injection daily.
- Administer CB-839 via oral gavage twice daily.
- Treat the animals for the duration of the study (e.g., 20 days).
5. Efficacy Monitoring:
- Measure tumor volumes and body weights every 2-3 days.
6. Endpoint and Analysis:
- At the end of the study, euthanize the mice and excise the tumors.
- Weigh the tumors and perform downstream analyses such as immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.
Protocol 3: In Vitro Assessment of V-9302 and Doxorubicin Combination in Breast Cancer Cells
This protocol is adapted from Impact of V9302... Breast Cancer Cell Lines. 2024.
1. Cell Culture:
- Culture human breast cancer cell lines (e.g., MCF-7, MDA-MB-231, and the doxorubicin-resistant KCR line) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin.
2. Drug Preparation:
- Prepare stock solutions of this compound and doxorubicin in DMSO.
- Create serial dilutions of the drugs in culture medium.
3. Combination Cytotoxicity Assay (MTT):
- Seed cells in 96-well plates.
- Treat cells with a matrix of concentrations of V-9302 and doxorubicin, both alone and in combination, for 72 hours.
- Perform an MTT assay as described in Protocol 1.
4. Data Analysis:
- Calculate the IC50 values for each drug alone and in combination.
- Determine the combination index (CI) to assess synergy.
Clinical Development Status
As of the latest available information, this compound is in the preclinical stage of development. There are no registered clinical trials for V-9302 on publicly available databases such as ClinicalTrials.gov.
Conclusion
The preclinical data strongly suggest that this compound, through its unique mechanism of targeting glutamine metabolism, holds significant promise as a combination partner for a variety of cancer therapies. The synergistic effects observed with metabolic inhibitors, chemotherapeutics, and potentially immunotherapies warrant further investigation. The protocols provided herein offer a framework for researchers to explore and validate these promising combination strategies in their own preclinical models. Further studies are needed to elucidate the full potential of V-9302 in combination therapy and to advance this novel agent towards clinical application.
References
- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-delivery of 2-Deoxyglucose and a Glutamine Metabolism Inhibitor V9302 via a Prodrug Micellar Formulation for Synergistic Targeting of Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gotoper-com.s3.amazonaws.com [gotoper-com.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. youtube.com [youtube.com]
- 8. A powerful drug combination strategy targeting glutamine addiction for the treatment of human liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
V-9302 hydrochloride solubility and stability issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and effective use of V-9302 hydrochloride in your experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key scientific data presented for clarity and ease of use.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the handling and application of this compound.
Solubility and Solution Preparation
-
Q1: I'm having trouble dissolving this compound in aqueous buffers. What is the recommended procedure?
A1: this compound has limited solubility in aqueous solutions.[1] Direct dissolution in buffers like PBS may result in precipitation or the formation of a suspension.[2] For in vitro experiments, it is highly recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[3] This stock can then be further diluted into your aqueous experimental medium. Ensure the final DMSO concentration is compatible with your assay and below the threshold for cellular toxicity.
-
Q2: My this compound solution in DMSO appears cloudy after storage. What could be the cause?
A2: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound.[2] To avoid this, it is crucial to use fresh, anhydrous DMSO for preparing your stock solutions.[2] If you observe cloudiness, gentle warming and sonication may help to redissolve the compound.[3] For long-term storage, it is best to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and exposure to moisture.[4]
-
Q3: I need to prepare this compound for an in vivo study. What formulation should I use?
A3: Several formulations can be used for in vivo administration, and the choice may depend on the specific requirements of your experiment. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[3][5] For example, a clear solution can be achieved with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5][6] It is recommended to prepare this working solution fresh on the day of use.[3] If precipitation occurs during preparation, warming and/or sonication can be used to aid dissolution.[3]
Experimental Design and Interpretation
-
Q4: What is the primary mechanism of action of V-9302?
A4: V-9302 is a competitive antagonist of the amino acid transporter ASCT2 (SLC1A5), potently inhibiting its-mediated glutamine uptake.[2][7] This blockade of glutamine transport leads to several downstream effects in cancer cells, including the attenuation of cell growth and proliferation, induction of cell death, and an increase in oxidative stress.[7] The mechanism often involves the downregulation of the mTOR signaling pathway.[7]
-
Q5: There are conflicting reports about the specificity of V-9302. Does it have off-target effects?
A5: While V-9302 is widely characterized as a selective ASCT2 inhibitor, some studies have reported that it can also inhibit other amino acid transporters, notably SNAT2 (SLC38A2) and LAT1 (SLC7A5).[8][9][10] This is a critical consideration for data interpretation. The observed biological effects of V-9302 may result from the combined inhibition of these transporters.[9]
-
Q6: I am observing cytotoxicity in a cell line with low ASCT2 expression. What could be the reason?
A6: This observation could be due to the off-target effects of V-9302 on other amino acid transporters like SNAT2 or LAT1, which may be more critical for the survival of that particular cell line.[8] It is advisable to profile the expression levels of ASCT2, SNAT2, and LAT1 in your cell lines to better understand the observed phenotype.[8]
-
Q7: How can I validate that the effects I'm seeing are specific to ASCT2 inhibition?
A7: To confirm ASCT2-specific effects, consider using a multi-pronged approach. One effective method is to use ASCT2 knockout (KO) cell lines as a negative control.[8] A truly ASCT2-dependent inhibitor should have a significantly reduced or no effect on the viability of the KO cells compared to the parental cell line.[8] Additionally, directly measuring the inhibition of glutamine uptake through amino acid uptake assays can provide functional confirmation of ASCT2 inhibition.[8]
Stability and Storage
-
Q8: What are the recommended storage conditions for this compound?
A8: this compound as a solid should be stored at 4°C, sealed, and protected from moisture.[4] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4] It is important to store them in sealed containers to prevent moisture absorption.[4] To ensure the stability and activity of the compound, avoid repeated freeze-thaw cycles by preparing aliquots.[4]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (173.87 mM) | Requires sonication and warming to 60°C. Use fresh, anhydrous DMSO.[3] |
| Water | 50 mg/mL (86.94 mM) | Requires sonication.[3] |
Table 2: Storage Conditions for this compound
| Form | Temperature | Duration | Storage Conditions |
| Solid | 4°C | Long-term | Sealed, away from moisture.[4] |
| In Solvent (-20°C) | -20°C | 1 month | Sealed, away from moisture.[4] |
| In Solvent (-80°C) | -80°C | 6 months | Sealed, away from moisture.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
To aid dissolution, gently warm the solution to 60°C and sonicate until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: In Vitro Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound from your DMSO stock solution in the cell culture medium. Add the desired concentrations to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method, such as an ATP-dependent assay (e.g., CellTiter-Glo).
-
Data Analysis: Normalize the data to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously inject the desired cancer cell line (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[5]
-
Drug Formulation and Administration:
-
Efficacy Monitoring: Measure tumor volumes and body weights 2-3 times per week.[5]
-
Endpoint and Analysis: At the end of the study (e.g., 21 days), euthanize the mice, and excise and weigh the tumors.[5]
Visualizations
Caption: this compound inhibits ASCT2, blocking glutamine uptake and impacting downstream signaling.
Caption: A generalized experimental workflow for using this compound.
Caption: A logical guide for troubleshooting common issues with this compound.
References
- 1. Co-delivery of 2-Deoxyglucose and a Glutamine Metabolism Inhibitor V9302 via a Prodrug Micellar Formulation for Synergistic Targeting of Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. V-9302 | Glutamine Antagonist | ASCT2 Targeting | TargetMol [targetmol.com]
- 7. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Investigations of potential non-amino acid SNAT2 inhibitors [frontiersin.org]
Overcoming resistance to V-9302 hydrochloride in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with V-9302 hydrochloride in cancer cell experiments.
Troubleshooting Guides
Issue 1: Reduced or Loss of Efficacy of this compound
Symptom: Cancer cells show decreased sensitivity or have become completely resistant to this compound treatment, as evidenced by a higher IC50 value compared to initial experiments or published data.
Possible Causes and Solutions:
-
Upregulation of Alternative Amino Acid Transporters: Cancer cells can compensate for the inhibition of ASCT2 by upregulating other amino acid transporters to maintain their glutamine supply.
-
Troubleshooting Steps:
-
Assess Transporter Expression: Perform qPCR or Western blot analysis to compare the expression levels of key amino acid transporters in your resistant cells versus the parental (sensitive) cells. Focus on transporters such as SNAT1 (SLC38A1), SNAT2 (SLC38A2), and LAT1 (SLC7A5). An increased expression of these transporters in resistant cells is a strong indicator of this resistance mechanism.
-
Functional Validation: Conduct a glutamine uptake assay in the presence of specific inhibitors for the upregulated transporters to confirm their functional contribution to glutamine import in the resistant cells.
-
-
Solution:
-
Combination Therapy: Consider a combination therapy approach. For instance, if LAT1 is upregulated, combining this compound with a LAT1 inhibitor may restore sensitivity.
-
-
-
Metabolic Reprogramming: Resistant cells may adapt their metabolism to become less dependent on glutamine. This can involve shifting to alternative energy sources or enhancing endogenous synthesis of necessary metabolites.
-
Troubleshooting Steps:
-
Metabolomic Analysis: Perform metabolomic profiling to compare the metabolic landscape of resistant and sensitive cells. Look for significant changes in the levels of key metabolites in pathways like glycolysis, the TCA cycle, and fatty acid synthesis.
-
Assess Key Metabolic Enzyme Expression: Use Western blotting to check the protein levels of key enzymes involved in alternative metabolic pathways that may be upregulated in resistant cells.
-
-
Solution:
-
Targeting Altered Pathways: If a specific metabolic pathway is upregulated in resistant cells, consider co-treatment with an inhibitor of that pathway. For example, if glycolysis is enhanced, a combination with a glycolysis inhibitor could be effective.
-
-
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp/ABCB1), can reduce the intracellular concentration of this compound.
-
Troubleshooting Steps:
-
P-gp Expression Analysis: Perform Western blot or flow cytometry to determine if P-gp is overexpressed in your resistant cell line.
-
Drug Accumulation Assay: Use a fluorescent P-gp substrate (e.g., Rhodamine 123) to compare its accumulation in resistant versus sensitive cells. Reduced accumulation in resistant cells suggests increased efflux pump activity.
-
-
Solution:
-
Co-treatment with P-gp Inhibitors: While clinically challenging, in a research setting, co-treatment with a P-gp inhibitor can help determine if this is the primary resistance mechanism. Interestingly, some studies suggest V-9302 may overcome P-gp-mediated resistance, so this mechanism should be carefully evaluated.[1][2]
-
-
-
Controversial Specificity of V-9302: It's important to note that some research suggests V-9302 is not entirely specific to ASCT2 and may also inhibit SNAT2 and LAT1.[3] This could mean that resistance might arise from mechanisms that compensate for the inhibition of all three transporters.
-
Troubleshooting Steps:
-
Characterize Transporter Profile: A comprehensive analysis of the expression and activity of ASCT2, SNAT1/2, and LAT1 in your cell line is crucial.
-
-
Solution:
-
Multi-pronged approach: Strategies to overcome resistance may need to consider the broader impact of V-9302 on amino acid homeostasis rather than just ASCT2 inhibition.
-
-
Issue 2: Inconsistent or Unexpected Experimental Results
Symptom: High variability in results between experiments, or observations that contradict the expected effects of this compound (e.g., no change in mTOR signaling).
Possible Causes and Solutions:
-
Cell Culture Conditions: Variations in cell culture media, serum concentration, or cell density can significantly impact cellular metabolism and the response to metabolic inhibitors.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure strict adherence to a standardized cell culture protocol, including media formulation, serum lot, and seeding density.
-
Monitor Glutamine Levels: Be aware of the glutamine concentration in your culture medium, as it can influence the cellular dependency on ASCT2.
-
-
-
Compound Stability and Handling: Improper storage or handling of this compound can lead to its degradation.
-
Troubleshooting Steps:
-
Follow Storage Recommendations: Store the compound as recommended by the manufacturer, protected from light and moisture.
-
Freshly Prepare Solutions: Prepare working solutions fresh for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
-
-
-
Assay-Specific Issues: The choice of assay and its execution can influence the outcome.
-
Troubleshooting Steps:
-
Appropriate Assay Selection: For cell viability, consider assays that measure metabolic activity (e.g., MTT, CellTiter-Glo) as V-9302 directly impacts cell metabolism.
-
Optimize Assay Parameters: Optimize incubation times and compound concentrations for your specific cell line.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive small-molecule antagonist of the amino acid transporter ASCT2 (SLC1A5).[4][5][6][7] By blocking ASCT2, it inhibits the uptake of glutamine into cancer cells. This leads to metabolic stress, reduced cell proliferation, increased oxidative stress, and ultimately, cell death.[5][7] Some studies suggest it may also inhibit other amino acid transporters like SNAT2 and LAT1, contributing to its anti-tumor effects.[3]
Q2: What are the known molecular mechanisms of resistance to this compound?
A2: While research is ongoing, potential mechanisms of resistance include:
-
Upregulation of alternative amino acid transporters: Cancer cells may increase the expression of other transporters like SNAT1/2 to compensate for ASCT2 inhibition.[3]
-
Metabolic reprogramming: Cells can adapt to become less reliant on glutamine by shifting to other energy sources.
-
Increased drug efflux: Overexpression of efflux pumps like P-glycoprotein can reduce the intracellular concentration of the drug. However, V-9302 has also been shown to overcome P-gp-mediated resistance in some breast cancer cells.[1][2]
Q3: How can I overcome resistance to this compound in my experiments?
A3: Strategies to overcome resistance often involve combination therapies:
-
Synergistic drug combinations: V-9302 has shown synergistic effects with chemotherapeutic agents like doxorubicin, particularly in P-gp overexpressing cells.[1][2][8]
-
Targeting compensatory pathways: If you identify an upregulated transporter or a reprogrammed metabolic pathway in your resistant cells, co-treatment with an inhibitor of that specific target can be effective.
Q4: What are the expected downstream effects of this compound treatment on cellular signaling?
A4: Inhibition of glutamine uptake by this compound is expected to impact several signaling pathways:
-
mTOR Pathway Inhibition: As a key sensor of amino acid availability, the mTOR pathway is typically inhibited upon glutamine deprivation, leading to decreased phosphorylation of its downstream targets like S6K and 4E-BP1.
-
Induction of Apoptosis: V-9302 treatment can lead to the activation of apoptotic pathways, characterized by increased levels of cleaved caspases and PARP.
-
Increased Oxidative Stress: Glutamine is a precursor for the antioxidant glutathione (B108866) (GSH). By blocking glutamine uptake, V-9302 can deplete intracellular GSH levels, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[5][7]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HEK-293 | Human Embryonic Kidney | 9.6 | [5][6] |
| HCT-116 | Colorectal Carcinoma | Varies | [5] |
| HT29 | Colorectal Adenocarcinoma | Varies | [5] |
| MCF-7 | Breast Adenocarcinoma | 4.68 (cytotoxic) / 2.73 (antiproliferative) | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | 19.19 (cytotoxic) | [2] |
| T-47D | Breast Ductal Carcinoma | Weaker cytotoxic effect | [2] |
| KCR (P-gp overexpressing) | Breast Adenocarcinoma | No cytotoxic activity | [2] |
Table 2: Synergistic Effects of this compound with Doxorubicin in Breast Cancer Cell Lines
| Cell Line | V-9302 Treatment | Doxorubicin IC50 (µM) | Observation | Reference |
| KCR (Doxorubicin-resistant) | No | > 8.62 | Resistant to Doxorubicin | [2] |
| KCR | With V-9302 (at its IC50) | Not determinable (very toxic) | Strong synergistic interaction | [2] |
| KCR | With V-9302 (at half its IC50) | 0.685 | Synergistic interaction, restored sensitivity | [2] |
| MCF-7 (Doxorubicin-sensitive) | No | 0.26 | Sensitive to Doxorubicin | [2] |
| MCF-7 | With V-9302 | N/A | Synergistic interaction observed | [2] |
Experimental Protocols
Generation of this compound Resistant Cell Lines
-
Determine the initial IC50: Perform a dose-response curve to determine the initial IC50 of this compound in your parental cancer cell line.
-
Chronic Exposure: Culture the parental cells in the continuous presence of this compound, starting at a low concentration (e.g., IC10 or IC20).
-
Dose Escalation: Gradually increase the concentration of this compound as the cells adapt and resume proliferation. This process may take several months.
-
Isolation of Resistant Clones: Once cells are proliferating steadily at a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), isolate single-cell clones.
-
Characterization: Characterize the resistant clones by determining their new IC50 value for this compound and comparing it to the parental cell line. Perform molecular and functional analyses to investigate the mechanisms of resistance.
Glutamine Uptake Assay
-
Cell Seeding: Seed cells in a 24-well plate and allow them to reach 80-90% confluency.
-
Starvation: Before the assay, wash the cells with a glutamine-free buffer and incubate them in the same buffer for a defined period to deplete intracellular glutamine.
-
Treatment: Treat the cells with this compound or vehicle control for a specified time.
-
Uptake: Add radiolabeled glutamine (e.g., ³H-glutamine) to the cells and incubate for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.
-
Wash and Lyse: Rapidly wash the cells with ice-cold buffer to stop the uptake. Lyse the cells.
-
Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalization: Normalize the counts to the protein concentration of each sample.
Western Blot for mTOR and Apoptosis Pathway Proteins
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, S6K, 4E-BP1, as well as cleaved and total forms of Caspase-3 and PARP overnight at 4°C. Also, use an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Supramolecular Probes for Assessing Glutamine Uptake Enable Semi-Quantitative Metabolic Models in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with V-9302 hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using V-9302 hydrochloride. Inconsistent experimental results can arise from a variety of factors, including off-target effects and suboptimal experimental conditions. This guide is designed to help you identify and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive small molecule antagonist of the alanine-serine-cysteine transporter 2 (ASCT2), also known as SLC1A5.[1][2][3] ASCT2 is the main transporter for glutamine in many cancer cells.[3] By blocking this transporter, V-9302 inhibits the uptake of glutamine, leading to metabolic stress, reduced cell growth, and increased cell death in cancer cells that are dependent on glutamine.[1][4][5][6]
Q2: What is the reported potency of this compound?
V-9302 inhibits ASCT2-mediated glutamine uptake in human HEK-293 cells with a reported half-maximal inhibitory concentration (IC50) of approximately 9.6 µM.[4][5][6][7][8] This is a significant improvement in potency compared to older inhibitors like L-γ-glutamyl-p-nitroanilide (GPNA), which has an IC50 of around 1000 µM.[4][7][8]
Q3: Are there concerns about the specificity of V-9302 for ASCT2?
Yes, this is a critical point to consider. While some studies describe V-9302 as a selective ASCT2 inhibitor, other research indicates that it can also inhibit other amino acid transporters, particularly SNAT2 (SLC38A2) and LAT1 (SLC7A5).[3][7][9][10][11] This potential for off-target effects is a key factor that can lead to inconsistent results across different cell lines and experimental systems.[7]
Q4: How should I store and handle this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to a year.[4] It is important to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] When preparing solutions with DMSO, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[4]
Troubleshooting Guide
Issue 1: Inconsistent IC50 or EC50 values in cell viability assays.
-
Possible Cause: Cell line-dependent expression of ASCT2 and other potential off-target transporters (SNAT2, LAT1).[7] The sensitivity of a cell line to V-9302 may not correlate directly with its level of ASCT2 expression due to these off-target effects.
-
Recommended Solution:
-
Confirm Transporter Expression: Use Western blot or qPCR to determine the expression levels of ASCT2, SNAT2, and LAT1 in your specific cell line.[7]
-
Directly Measure Glutamine Uptake: Perform a radiolabeled amino acid uptake assay to directly measure the inhibition of glutamine transport in your cells. This will provide a functional confirmation of target engagement.[7]
-
Use Control Cell Lines: If possible, use an ASCT2 knockout cell line as a negative control to determine if the observed effects are truly ASCT2-dependent.[7][12]
-
Issue 2: V-9302 shows efficacy in cells with low or no ASCT2 expression.
-
Possible Cause: Off-target effects on other critical amino acid transporters like SNAT2 or LAT1 are likely responsible for the observed activity.[7][9]
-
Recommended Solution:
-
Profile Transporter Expression: As mentioned above, profile the expression of other key amino acid transporters in your cells.[7]
-
Use Specific Inhibitors: If available, use specific inhibitors for SNAT2 and LAT1 to see if they replicate the phenotype observed with V-9302.
-
Employ Knockout Cells: Use ASCT2 knockout cells to confirm that the anti-proliferative effect is independent of ASCT2.[7]
-
Issue 3: Difficulty dissolving this compound or precipitation in media.
-
Possible Cause: this compound has limited aqueous solubility.[5] The use of DMSO that has absorbed moisture can also lead to solubility issues.[4]
-
Recommended Solution:
-
Use Fresh DMSO: Always use fresh, anhydrous DMSO to prepare your stock solutions.[4]
-
Proper Dilution: When diluting the DMSO stock solution into your aqueous cell culture media, ensure that the final concentration of DMSO is kept low (typically below 0.5%) to avoid both solvent-induced toxicity and compound precipitation.
-
Warming: For in vitro stock solutions, warming and heating to 80°C may be necessary to fully dissolve the compound in DMSO.[5]
-
Data Presentation
Table 1: In Vitro Potency of V-9302
| Assay Type | Cell Line | Parameter | Value | Reference |
| Glutamine Uptake Inhibition | HEK-293 | IC50 | 9.6 µM | [4][5][7][8] |
| Cell Viability | Colorectal Cancer Cell Lines | EC50 | ~9-15 µM | [8][13] |
Table 2: In Vivo Experimental Parameters for V-9302
| Animal Model | Dosage | Administration Route | Dosing Schedule | Effect | Reference |
| HCT-116 & HT29 Xenografts | 75 mg/kg | Intraperitoneal (i.p.) | Daily for 21 days | Prevented tumor growth | [5][6][8] |
| SNU398 & MHCC97H Xenografts | 30 mg/kg | Intraperitoneal (i.p.) | Daily for 15-20 days | Strong growth inhibition (in combination with CB-839) | [5][6] |
| Tumor-bearing mice | 50 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days | Markedly reduced tumor growth | [5][6] |
Mandatory Visualizations
Caption: V-9302 inhibits glutamine uptake via ASCT2, impacting mTOR signaling and oxidative stress.
Caption: A generalized experimental workflow for evaluating V-9302's efficacy.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | ASCT2 antagonist | Autophagy | mTOR | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. V-9302 | TargetMol [targetmol.com]
- 9. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 10. A Novel ASCT2 Inhibitor, C118P, Blocks Glutamine Transport and Exhibits Antitumour Efficacy in Breast Cancer [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
Managing V-9302 hydrochloride toxicity in animal models
This technical support guide provides researchers, scientists, and drug development professionals with essential information for managing and troubleshooting potential toxicities of V-9302 hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: V-9302 is a potent, competitive small molecule antagonist of the Solute Carrier Family 1 Member 5 (SLC1A5), also known as Alanine-Serine-Cysteine Transporter 2 (ASCT2).[1][2] ASCT2 is a primary transporter responsible for glutamine uptake into many cancer cells.[2] By blocking this transporter, V-9302 deprives cancer cells of glutamine, a critical nutrient for proliferation, biosynthesis, and maintaining redox balance. This leads to metabolic stress, increased reactive oxygen species (ROS), and inhibition of the mTOR signaling pathway, collectively resulting in anti-tumor effects.[1][3][4]
Q2: Is V-9302 specific to the ASCT2 transporter?
A2: While V-9302 potently targets ASCT2, some evidence suggests it may not be completely specific. At concentrations effective in cell-based assays, V-9302 might also inhibit other neutral amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5). This potential for affecting multiple transporters could lead to a more significant disruption of amino acid homeostasis and should be considered when interpreting experimental results.
Q3: What is the generally reported tolerability of V-9302 in animal models?
A3: In multiple preclinical studies using mouse xenograft models, V-9302 administered intraperitoneally at doses up to 75 mg/kg daily for 21 days has been reported to be well-tolerated.[1][3] These studies did not report significant changes in animal body weight or other overt signs of toxicity compared to vehicle-treated control groups.
Q4: Has a Maximum Tolerated Dose (MTD) been established for V-9302?
A4: Published preclinical efficacy studies have not formally reported a Maximum Tolerated Dose (MTD) or the results of specific dose-range finding toxicology studies. The commonly used effective dose of 75 mg/kg/day (i.p.) appears to be well-tolerated in the context of the reported cancer models. Researchers should perform their own dose-range finding studies in their specific animal model and strain to determine the optimal therapeutic window and MTD.
Q5: Based on the target (ASCT2), what are the potential, even if rare, on-target toxicities to monitor?
A5: While systemic knockout of the Slc1a5 gene in mice does not result in an obvious abnormal phenotype under standard conditions, suggesting functional redundancy in most normal tissues, specific roles for ASCT2 have been identified. Therefore, researchers should be mindful of:
-
Immune Function: ASCT2 may play a role in T-cell activation. Although one study showed V-9302 did not impair CD8+ T-cell viability or activation in vitro, it is a key area to monitor.[3]
-
Neurological Effects: ASCT2 is involved in the glutamine-glutamate cycle in the brain. Careful neurological and behavioral observation is warranted.
-
Metabolic Changes: Acute administration of V-9302 can cause a transient increase in plasma glutamine levels, as uptake into tissues is blocked.[4] Chronic exposure may lead to a slight decrease.[4] Monitoring plasma amino acid levels can provide a useful pharmacodynamic readout.
Troubleshooting Guides
Guide 1: Unexpected Animal Morbidity or Weight Loss
-
Question: My mice are showing unexpected weight loss (>15%), lethargy, or other signs of morbidity after V-9302 administration. What should I do?
-
Answer: This is an unexpected finding based on published literature. Immediate action is required:
-
Confirm Dose Calculation and Formulation: Double-check all calculations for dosing. Ensure the this compound is fully dissolved or homogenously suspended in the vehicle as per the recommended protocol. Inconsistent formulation can lead to dose variability.
-
Reduce Dose or Frequency: Immediately reduce the dose by 50% or decrease the dosing frequency (e.g., from daily to every other day) in a new cohort of animals to see if the toxicity is dose-dependent.
-
Evaluate Animal Health: Perform a full clinical assessment of the affected animals. Monitor for signs of dehydration, pain, or distress. Provide supportive care such as supplemental hydration (subcutaneous saline) or nutritional support as advised by veterinary staff.
-
Consider Off-Target Effects: Given that V-9302 may inhibit other amino acid transporters, the observed toxicity could be due to a profound disruption of amino acid homeostasis in your specific model.
-
Necropsy and Histopathology: If an animal is euthanized due to morbidity, perform a full necropsy and collect major organs (liver, kidney, spleen, brain, heart) for histopathological analysis to identify any target organ toxicity.
-
Guide 2: Interpreting Plasma Amino Acid Level Changes
-
Question: I measured plasma amino acid levels after V-9302 treatment. What should I expect and how do I interpret the results?
-
Answer: Plasma amino acid levels can serve as a valuable pharmacodynamic biomarker of V-9302 activity.
-
Expected Acute Changes: Following a single dose of V-9302, you can expect to see a significant elevation (e.g., ~50%) in plasma glutamine levels within hours of administration.[4] This indicates successful blockade of ASCT2-mediated glutamine uptake from the circulation into tissues.
-
Expected Chronic Changes: With long-term daily dosing, the body may adapt. One study reported slightly decreased plasma glutamine levels after a 21-day regimen, though plasma glucose remained unchanged.[4]
-
Troubleshooting unexpected results:
-
No change in plasma glutamine: This could indicate a formulation or administration issue, leading to poor bioavailability. Confirm your protocol and consider measuring plasma concentrations of V-9302 if possible.
-
Changes in other amino acids: Since ASCT2 transports other neutral amino acids (e.g., serine, threonine) and V-9302 may have off-target effects on other transporters, you may observe changes in other amino acid levels. This provides a broader picture of the compound's biological activity.
-
-
Quantitative Data Summary
Table 1: In Vivo Study Parameters for this compound
| Parameter | Animal Model | Dose | Route | Frequency | Duration | Reported Outcome | Reference |
|---|---|---|---|---|---|---|---|
| Efficacy | Athymic nude mice (HCT-116 & HT29 xenografts) | 75 mg/kg | i.p. | Daily | 21 days | Tumor growth prevention; well-tolerated | [1][3] |
| Efficacy | Athymic nude mice (HCC1806 xenografts) | 75 mg/kg | i.p. | Single dose | 4 hours | ~50% reduction in tumor glutamine uptake | [3] |
| Efficacy | BALB/c nude mice (SNU398 & MHCC97H xenografts) | 30 mg/kg | i.p. | Daily | 15-20 days | Strong growth inhibition (in combo w/ CB-839) | [1] |
| Efficacy | Animal Model Not Specified | 50 mg/kg | i.p. | Daily | 5 days | Markedly reduced tumor growth |[1] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of V-9302
| Parameter | Value | Species | Notes | Reference |
|---|---|---|---|---|
| Pharmacokinetics | ||||
| Half-life (t½) | ~6 hours | Healthy Mice | Steady-state plasma concentration achieved 4h post-administration. | [4] |
| Pharmacodynamics | ||||
| In Vitro IC50 (Glutamine Uptake) | 9.6 µM | HEK-293 cells | Competitive antagonist of glutamine flux. | [1] |
| Acute Plasma Glutamine Change | ~50% Increase | Healthy Mice | 4 hours after a single dose. | [4] |
| Chronic Plasma Glutamine Change | Slight Decrease | Healthy Mice | After 21 days of daily dosing. | [4] |
| Chronic Plasma Glucose Change | No significant change | Healthy Mice | After 21 days of daily dosing. |[4] |
Experimental Protocols
Protocol: In Vivo Efficacy and Toxicity Study in a Mouse Xenograft Model
This protocol outlines a general procedure for evaluating V-9302. It must be adapted and approved by the institution's Institutional Animal Care and Use Committee (IACUC).
1. Dose Formulation:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare a vehicle solution. A commonly used vehicle for intraperitoneal injection is a mixture of DMSO, PEG300, Tween-80, and saline. For example, to prepare a 1 mg/mL solution: add 100 μL of a 10 mg/mL V-9302 stock in DMSO to 400 μL PEG300, mix, add 50 μL Tween-80, mix, and then add 450 μL saline.
-
Vortex thoroughly to ensure a clear solution or a uniform suspension. Prepare fresh daily unless stability data indicates otherwise.
2. Animal Dosing and Monitoring:
-
Use age- and sex-matched immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks old.
-
Allow animals to acclimate for at least one week before the study begins.
-
Administer V-9302 or vehicle control via intraperitoneal (i.p.) injection based on individual animal body weight (mg/kg).
-
The injection volume should typically be 5-10 mL/kg.
3. Toxicity Monitoring Schedule:
-
Daily:
- Record body weight.
- Perform clinical observations for signs of toxicity (see Table 3). Note any changes in posture, activity, breathing, or general appearance.
- Check injection sites for irritation.
-
Twice Weekly:
- Measure tumor volume using digital calipers (Volume = (Width² x Length)/2).
-
Endpoint Criteria: Define humane endpoints before the study begins. These must include:
- Tumor volume exceeding a predetermined size (e.g., 2000 mm³).
- Body weight loss exceeding 20% of baseline.
- Severe, unrelievable pain or distress.
- Ulceration of the tumor.
Table 3: Clinical Observation Checklist (Modified Irwin's Test)
| Category | Parameter to Observe |
|---|---|
| General Appearance | Hunched posture, piloerection, rough coat, dehydration (skin tenting) |
| CNS | Lethargy, hyperactivity, tremors, seizures, ataxia (unsteady gait) |
| Autonomic | Salivation, lacrimation, unusual urination/defecation patterns |
| Respiratory | Labored breathing, rapid breathing, panting, gasping |
| Behavioral | Repetitive movements, circling, excessive grooming, social withdrawal |
4. Optional Pharmacodynamic/Safety Monitoring:
-
At specified time points (e.g., 4 hours post-first dose and at study termination), collect blood via submandibular or saphenous vein for:
- Pharmacokinetic analysis: Measure plasma concentration of V-9302.
- Pharmacodynamic analysis: Measure plasma amino acid levels (especially glutamine).
- Safety analysis: Perform complete blood count (CBC) and clinical chemistry panels (e.g., ALT, AST, BUN, creatinine).
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Human SLC1A5 (ASCT2) Amino Acid Transporter: From Function to Structure and Role in Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the efficacy of V-9302 hydrochloride
Welcome to the technical support center for V-9302 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of V-9302 in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to help you optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive small molecule antagonist of the alanine-serine-cysteine transporter 2 (ASCT2; SLC1A5).[1][2][3][4] Its primary mechanism is to block the transmembrane transport of glutamine into cells.[1][5][6] By depriving cancer cells of this key nutrient, V-9302 attenuates cell growth and proliferation, induces cell death, and increases oxidative stress.[1][2]
Q2: What is the reported potency of V-9302?
V-9302 inhibits ASCT2-mediated glutamine uptake in human HEK-293 cells with a reported half-maximal inhibitory concentration (IC50) of approximately 9.6 µM.[1][5][7][8][9] This represents a significant improvement in potency compared to older, non-selective inhibitors like GPNA (IC50 ≈ 1000 µM).[1][7]
Q3: Are there concerns about the specificity of V-9302 for the ASCT2 transporter?
Yes, this is an important consideration for experimental design. While V-9302 potently targets ASCT2, some studies report that it may also inhibit other amino acid transporters, specifically SNAT2 (SLC38A2) and LAT1 (SLC7A5).[7][8][10][11] This potential for off-target activity is critical when interpreting results, as the observed cellular effects may arise from the combined inhibition of multiple transporters.[10][11] Validating the specific dependencies of your experimental system is highly recommended.[8]
Q4: What are the expected downstream cellular effects of V-9302 treatment?
Pharmacological blockade of ASCT2 with V-9302 has been shown to induce a cascade of cellular events, including:
-
Inhibition of mTORC1 Signaling: Treatment leads to decreased phosphorylation of downstream effectors of the mTOR pathway, such as S6, which is a key regulator of cell growth.[1][2][3]
-
Increased Oxidative Stress: Glutamine is a precursor for the synthesis of the antioxidant glutathione (B108866) (GSH).[2] V-9302-mediated glutamine deprivation can lead to GSH depletion, an increase in oxidized glutathione (GSSG), and a subsequent rise in intracellular reactive oxygen species (ROS).[1][2]
-
Induction of Apoptosis: The metabolic stress caused by V-9302 can lead to programmed cell death, evidenced by increased levels of cleaved caspase 3 in treated tumors.[2]
-
Induction of Autophagy: As a cellular response to nutrient starvation, V-9302 treatment can increase autophagic flux, often measured by an increase in the marker LC3B.[2][7]
Troubleshooting Guide
Q5: My this compound is precipitating out of solution during my experiment. How can I prevent this?
This compound has high solubility in DMSO but is prone to precipitation in purely aqueous solutions like PBS.[4][7] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO (moisture can reduce solubility) and then dilute it to the final working concentration in culture media just before use.[7] For in vivo studies, a common formulation involves a multi-component vehicle system. Please refer to the detailed formulation protocol below.
Q6: I am observing inconsistent IC50 values in my cell viability assays across different cell lines. What could be the cause?
This is a common issue and can stem from several factors:
-
Variable ASCT2 Expression: Cell lines express ASCT2 at different levels. It is crucial to confirm ASCT2 protein expression in your cell line(s) via Western blot or qPCR to correlate it with V-9302 sensitivity.[8]
-
Off-Target Dependencies: The observed efficacy may be due to off-target effects on other transporters like SNAT2 or LAT1, which might be more critical for survival in certain cell lines.[8][10] Profiling the expression of these transporters can provide additional insight.
-
Glutamine Addiction: Not all cancer cells are equally dependent on external glutamine. Your cell line may have metabolic flexibility that allows it to bypass the glutamine blockade. Consider performing a glutamine-dependency assay to confirm your model's sensitivity.
Q7: I am not seeing the expected inhibition of mTOR signaling (e.g., decreased pS6) after V-9302 treatment. What should I check?
The dynamics of signaling pathways can be cell-type and time-dependent. Consider the following:
-
Time Course: Run a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal time point for observing mTORC1 inhibition.
-
Concentration: Ensure you are using a concentration that is effective for inhibiting glutamine uptake in your specific cell line. A dose-response experiment is recommended.
-
Direct Functional Assay: Before checking downstream pathways, confirm that V-9302 is effectively blocking glutamine uptake in your cells using a radiolabeled glutamine uptake assay.[8]
How to Improve Efficacy: Combination Strategies
Q8: How can I enhance the anti-tumor efficacy of V-9302?
The efficacy of V-9302 can be significantly improved through rational combination therapies that exploit the metabolic vulnerabilities it creates.
-
Dual Glutamine Metabolism Blockade: Combining V-9302 with a glutaminase (B10826351) inhibitor, such as CB-839 , targets both glutamine uptake and its subsequent intracellular metabolism.[12] This dual blockade can lead to a more profound depletion of glutathione, a sharp increase in ROS, and synergistic apoptosis in glutamine-dependent cancer cells.[12] This combination has shown strong tumor growth inhibition in liver cancer xenograft models.[6][12]
-
Inhibition of Autophagy: V-9302 can induce autophagy as a pro-survival response to nutrient stress.[2] Co-treatment with an autophagy inhibitor, such as chloroquine , can block this survival mechanism and enhance V-9302-induced cell death.[1]
-
Combination with Chemotherapy: V-9302 has been shown to enhance the efficacy of other metabolic stressors and chemotherapy agents, making it a promising candidate for combination therapy.[13]
Quantitative Data Summary
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Cell Line / Model | Value / Dose | Notes |
| IC50 (Glutamine Uptake) | HEK-293 | 9.6 µM | Direct measurement of ASCT2-mediated transport inhibition.[1][5][7] |
| IC50 (Glutamine Uptake) | Rat C6 | 9 µM | [7] |
| EC50 (Cell Viability) | Colorectal Cancer Lines | ~9-15 µM | V-9302 showed significant activity where CB-839 did not.[3] |
| IC50 (Antiproliferative) | MCF-7 (Breast Cancer) | 2.73 µM | Measured after 72 hours of incubation.[14] |
| In Vivo Dosage | HCT-116 & HT29 Xenografts | 75 mg/kg, daily (i.p.) | Administered for 21 days, prevented tumor growth.[1][5][6] |
| In Vivo Dosage | SNU398 & MHCC97H Xenografts | 30 mg/kg (i.p.) | Used in combination with CB-839.[5][6] |
| Plasma Half-life | Healthy Mice | ~6 hours | [7] |
Key Experimental Protocols
Protocol 1: Stock Solution and In Vivo Formulation
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 50-100 mg/mL or ~100 mM) in anhydrous DMSO.[4][7] Aliquot and store at -80°C for up to one year to avoid repeated freeze-thaw cycles.[7]
-
In Vivo Formulation (Example for 10 mg/mL): To prepare a 1 mL working solution for intraperitoneal (i.p.) injection, follow these steps sequentially.[3][5][7]
-
Add 100 µL of a 100 mg/mL DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture. Mix until clear.
-
Add 450 µL of sterile saline or ddH2O to bring the final volume to 1 mL.
-
It is highly recommended to prepare this working solution fresh on the day of use.[5]
-
Protocol 2: Live-Cell Glutamine Uptake Assay
This assay directly measures the inhibition of glutamine transport.[2][8]
-
Cell Seeding: Seed cells (e.g., HEK-293) in a 24- or 48-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Gently wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES). Pre-incubate the cells with varying concentrations of V-9302 (and controls) in the assay buffer for 15-30 minutes at 37°C.
-
Radiolabeled Substrate Addition: Add the assay buffer containing [3H]-Glutamine to each well and incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Stopping the Assay: To terminate the uptake, rapidly aspirate the radioactive solution and wash the cells three times with ice-cold assay buffer.[8]
-
Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to a scintillation vial and measure the incorporated radioactivity using a scintillation counter.[8]
-
Data Analysis: Normalize the radioactivity counts to the protein concentration in each well and calculate the IC50 value.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines a general workflow for assessing anti-tumor efficacy.[3]
-
Cell Preparation: Culture the desired cancer cell line (e.g., HCT-116) and harvest cells during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., 6-8 week old female athymic nude mice).[3][7]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a mean size of 100-150 mm³, randomize the mice into a vehicle control group and a V-9302 treatment group.[3]
-
Drug Administration: Administer V-9302 (e.g., 75 mg/kg) or the vehicle control daily via i.p. injection using the formulation described in Protocol 1.[3]
-
Efficacy Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week to monitor efficacy and toxicity.[3]
-
Endpoint Analysis: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors. Tumor weight can be recorded, and tissue can be processed for further analysis like immunohistochemistry (for pS6, cleaved caspase 3) or Western blotting.[1][3]
Visualized Pathways and Workflows
Caption: V-9302 inhibits the ASCT2 transporter, blocking glutamine uptake.
Caption: A standard experimental workflow for an in vivo xenograft study.
Caption: A logical workflow for troubleshooting V-9302 experiments.
References
- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. V 9302 hydrochloride (CAS 2416138-42-4): R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
- 10. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 11. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A powerful drug combination strategy targeting glutamine addiction for the treatment of human liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
V-9302 hydrochloride degradation and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation and appropriate storage conditions for V-9302 hydrochloride. The information is compiled from publicly available data and general principles of pharmaceutical stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C for long-term storage, where it can be stable for two to three years.[1][2]
Q2: How should I store this compound in solution?
A2: For stock solutions, typically prepared in DMSO, it is recommended to store aliquots at -80°C for up to 6 months to a year.[1][2][3] For shorter-term storage, solutions can be kept at -20°C for up to one month.[1][2][3][4] It is crucial to use fresh, anhydrous DMSO and to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[2]
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, which includes secondary and tertiary amines, an ether linkage, and a carboxylic acid, this compound may be susceptible to degradation through hydrolysis and oxidation. The tertiary amine could be oxidized to an N-oxide. The ether linkages could potentially be cleaved under harsh acidic conditions. As a hydrochloride salt, the compound's stability can also be influenced by pH and the presence of moisture.
Q4: Are there any known degradation products of this compound?
A4: Currently, there is no publicly available information detailing the specific degradation products of this compound. Characterization of any degradation products would require analytical techniques such as HPLC-MS.
Q5: How can I detect degradation of my this compound sample?
A5: Degradation can be detected by a change in the physical appearance of the compound (e.g., color change), or more accurately by analytical methods such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method would show a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no activity of this compound in my experiment. | Improper storage leading to degradation. | Verify that the compound has been stored according to the recommended conditions (-20°C for powder, -80°C for stock solutions). Prepare fresh dilutions from a new stock aliquot. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Contamination of stock solution. | Use sterile techniques when preparing and handling solutions. Filter-sterilize aqueous solutions if necessary. | |
| Unexpected peaks in my HPLC analysis. | Degradation of this compound. | Review the storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. |
| Impurities from the solvent or other reagents. | Analyze a blank sample containing only the solvent to rule out solvent-related impurities. Ensure high-purity solvents and reagents are used. | |
| Precipitation observed in my stock solution. | Exceeded solubility in the chosen solvent. | Gently warm the solution and/or sonicate to aid dissolution. If precipitation persists, the solution may be supersaturated. Prepare a new solution at a lower concentration. |
| Contamination with water. | Ensure the use of anhydrous solvents and store solutions under dry conditions to prevent precipitation. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | 2-3 years | [1][2] |
| In DMSO | -80°C | 6 months - 1 year | [1][2][3] |
| In DMSO | -20°C | 1 month | [1][2][3][4] |
| In Water | Prepare fresh | Use immediately | [3] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Place the solid powder in an oven at 60°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.
-
Photodegradation: Expose the solid powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage degradation of this compound.
-
Identify and quantify the major degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrument and Columns:
-
Use a standard HPLC system with a UV detector.
-
Screen different columns (e.g., C18, C8) to achieve optimal separation.
2. Mobile Phase Selection:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the gradient profile, pH of the aqueous phase, and flow rate to achieve good resolution between the parent compound and all potential degradation products.
3. Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is confirmed by demonstrating that the method can separate the main peak from degradation products generated during forced degradation studies.
Visualizations
Caption: this compound inhibits the ASCT2 transporter, blocking glutamine uptake.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for V-9302 HCl degradation issues.
References
Navigating V-9302 Hydrochloride Experiments: A Technical Support Guide
Welcome to the technical support center for V-9302 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability in experimental outcomes when working with this potent amino acid transporter antagonist. Here you will find troubleshooting guides and frequently asked questions to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a competitive small molecule antagonist of the alanine-serine-cysteine transporter 2 (ASCT2 or SLC1A5).[1][2][3] ASCT2 is a key transporter of glutamine in many cancer cells.[2] By blocking this transporter, V-9302 inhibits the uptake of glutamine, a critical nutrient for cancer cell growth and survival.[1] This leads to a cascade of downstream effects, including the attenuation of cancer cell growth, induction of cell death (apoptosis), and an increase in oxidative stress.[1][4][5]
Q2: Are there reports of V-9302 targeting other transporters besides ASCT2?
A2: Yes, some studies suggest that V-9302 may also inhibit other amino acid transporters, specifically SNAT2 (SLC38A2) and LAT1 (SLC7A5).[1][6] This potential for effects on multiple transporters is an important consideration when interpreting experimental data, as it could contribute to the overall biological activity of the compound.[6]
Q3: What are the typical effective concentrations of V-9302 in cell-based assays?
A3: The half-maximal inhibitory concentration (IC50) for V-9302's inhibition of ASCT2-mediated glutamine uptake is approximately 9.6 µM in HEK-293 cells.[3][4][5] However, the effective concentration in cell viability or proliferation assays can vary depending on the cell line. For example, in some human colorectal cancer cell lines, EC50 concentrations ranged from approximately 9-15 µM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO.[4] For a stock solution, you can dissolve it in fresh, moisture-free DMSO to a concentration of up to 100 mg/mL.[4] It is crucial to use fresh DMSO as moisture can reduce solubility.[4] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and stock solutions at -80°C for up to 1 year.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[4]
Troubleshooting Guide
Issue 1: High Variability in Cell Viability/Proliferation Assay Results
Possible Causes & Solutions
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider seeding in a smaller volume to minimize edge effects. A pilot experiment to determine the optimal cell density and incubation time is also recommended.[7]
-
-
Compound Precipitation: this compound has limited aqueous solubility.[5] Adding a concentrated DMSO stock directly to aqueous media can cause the compound to precipitate.
-
Solution: Perform serial dilutions of your V-9302 stock in culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.[8] Visually inspect for any precipitation after adding the compound to the media.
-
-
Compound Instability: The compound may degrade over long incubation periods in the cell culture medium.
-
Solution: For long-term experiments, consider refreshing the media with a freshly prepared V-9302 solution daily or every other day.[7]
-
-
Cell Line Heterogeneity: Different cancer cell lines exhibit varying dependence on glutamine metabolism.
-
Solution: Characterize the expression of ASCT2 in your cell line. Results may be more robust in cell lines with high ASCT2 expression.
-
Issue 2: Discrepancy Between Expected and Observed Downstream Signaling Effects
Possible Causes & Solutions
-
Suboptimal Time Point: The effect of V-9302 on downstream signaling pathways, such as mTOR, is time-dependent.
-
Solution: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point to observe changes in the phosphorylation of mTOR pathway components like S6 and Akt.[1]
-
-
Off-Target Effects: As V-9302 might inhibit other transporters, the observed phenotype may not be solely due to ASCT2 inhibition.[6][9]
-
Cellular Metabolism Adaptation: Cancer cells can adapt to metabolic stress by utilizing alternative nutrient sources.
-
Solution: Analyze the metabolic profile of your cells in response to V-9302 treatment to understand any compensatory mechanisms.
-
Data Presentation
Table 1: In Vitro Potency of V-9302
| Parameter | Cell Line | Value | Reference |
| IC50 (Glutamine Uptake) | HEK-293 | 9.6 µM | [3][4][5] |
| IC50 (Glutamine Transport) | Rat C6 | 9 µM | [4] |
| EC50 (Cell Viability) | Colorectal Cancer Lines | ~9-15 µM | [1] |
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [4] |
| In Solvent (DMSO) | -80°C | 1 year | [4] |
| In Solvent (DMSO) | -20°C | 1 month | [4] |
Experimental Protocols
ATP-Dependent Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well white, opaque-walled microplate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of V-9302 or a vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add a volume of a commercial ATP detection reagent equal to the volume of cell culture medium in each well.
-
Measurement: Shake the plate for 2 minutes to induce cell lysis. Measure luminescence using a plate reader.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of V-9302 for a specified duration (e.g., 24 or 48 hours).[1]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[1]
-
Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while gently vortexing and fix overnight at -20°C.[1]
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Mandatory Visualizations
Caption: V-9302 inhibits glutamine uptake via ASCT2, impacting mTOR signaling and oxidative stress.
Caption: A logical workflow for troubleshooting inconsistent V-9302 experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 7. news-medical.net [news-medical.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Cell line specific responses to V-9302 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing V-9302 hydrochloride in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition of cell growth | 1. Insufficient Drug Concentration: The IC50 of V-9302 can vary significantly between cell lines. | Titrate V-9302 across a wider concentration range. Refer to published data for your specific cell line or a similar cancer type. |
| 2. Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to V-9302. Overexpression of efflux pumps like P-glycoprotein (Pgp) can reduce intracellular drug concentration.[1][2][3] | - Test for Pgp expression. - Consider co-treatment with a Pgp inhibitor. - Evaluate the expression of ASCT2, SNAT2, and LAT1 in your cell line, as V-9302's efficacy may be linked to the inhibition of these transporters.[4] | |
| 3. Suboptimal Treatment Duration: The effects of V-9302 on cell viability are time-dependent. | Extend the incubation time with V-9302 (e.g., 48 to 72 hours).[2] | |
| Inconsistent results between experiments | 1. Drug Stability: this compound solution may degrade over time. | Prepare fresh stock solutions of V-9302 for each experiment and store them appropriately. |
| 2. Cell Culture Conditions: Variations in cell density, passage number, or media composition can influence cellular response. | Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase at the start of the experiment. | |
| Difficulty confirming the mechanism of action | 1. Off-Target Effects: While V-9302 primarily targets ASCT2, it may also affect other amino acid transporters like SNAT2 and LAT1.[4] | - Measure glutamine uptake to confirm inhibition of transport. - Assess downstream markers of glutamine deprivation, such as mTOR pathway inhibition (decreased pS6) and increased oxidative stress (ROS levels).[5][6] |
| 2. Cell Line-Specific Signaling: The downstream consequences of glutamine deprivation can vary. | Profile key markers of apoptosis (cleaved caspase-3, PARP), autophagy (LC3B), and oxidative stress to understand the dominant cell death mechanism in your model.[5][7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive small molecule antagonist of the amino acid transporter ASCT2 (SLC1A5), which is a primary transporter of glutamine in many cancer cells.[5][9][10] By inhibiting ASCT2, V-9302 blocks glutamine uptake, leading to a cascade of downstream effects.[6][11] Some evidence suggests that V-9302 may also inhibit other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could contribute to its anti-tumor activity.[4]
Q2: What are the expected downstream effects of V-9302 treatment?
A2: Pharmacological blockade of ASCT2 with V-9302 leads to several key cellular responses:
-
Inhibition of Cancer Cell Growth and Proliferation: Depriving cancer cells of glutamine attenuates their ability to grow and divide.[5][7]
-
Induction of Cell Death: The metabolic stress from glutamine deprivation can induce apoptosis.[7][8]
-
Increased Oxidative Stress: Glutamine is a precursor for the antioxidant glutathione (B108866) (GSH). Blocking its uptake can lead to GSH depletion and an increase in reactive oxygen species (ROS).[5][7]
-
Modulation of mTOR Signaling: V-9302 treatment can downregulate the mTOR signaling pathway, a key regulator of cell growth that is sensitive to amino acid availability.[5][6]
-
Induction of Autophagy: As a survival response to nutrient starvation, V-9302 can induce autophagy.[5][7]
Q3: Which cancer cell lines are sensitive to V-9302?
A3: V-9302 has demonstrated anti-proliferative and cytotoxic effects across a range of human cancer cell lines, with varying degrees of sensitivity.[6] Notably, it has shown activity in colorectal, breast, and lung cancer cell lines.[12] The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values differ among cancer subtypes.[6]
Q4: How can I determine if my cell line is resistant to V-9302?
A4: Resistance to V-9302 can be multifactorial. One known mechanism is the overexpression of the P-glycoprotein (Pgp) efflux pump, which can reduce the intracellular concentration of the drug.[1] You can assess Pgp expression in your cell line via western blot or flow cytometry. If Pgp is overexpressed, you may observe a decreased sensitivity to V-9302.
Q5: Can V-9302 be used in combination with other anti-cancer agents?
A5: Yes, preclinical studies have shown that V-9302 can have synergistic effects when combined with other therapies. For example, it has been shown to work synergistically with doxorubicin (B1662922) in breast cancer cell lines.[1][3] Combining V-9302 with an autophagy inhibitor has also been suggested to enhance its cytotoxic effects.[7]
Quantitative Data Summary
Table 1: In Vitro Efficacy of V-9302 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| HEK-293 | Embryonic Kidney | 9.6 (IC50) | [9][10] |
| Rat C6 | Glioma | 9 (IC50) | [9] |
| Colorectal Cancer Cell Lines | Colorectal Cancer | ~9-15 (EC50) | [6] |
| MCF-7 | Breast Cancer | 4.68 (IC50, cytotoxicity); 2.73 (IC50, antiproliferative) | [2] |
| MDA-MB-231 | Breast Cancer | 19.19 (IC50, cytotoxicity) | [2] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of V-9302 on the viability of cancer cell lines.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 6 x 10³ cells per well and incubate for 24 hours at 37°C with 5% CO₂.[1]
-
Drug Treatment: Remove the medium and add fresh medium containing various concentrations of V-9302. Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
2. Western Blot Analysis for mTOR Pathway and Apoptosis Markers
This protocol is for detecting changes in protein expression related to V-9302's mechanism of action.
-
Cell Lysis: Treat cells with V-9302 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pS6, S6, cleaved caspase-3, and PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Reactive Oxygen Species (ROS) Assay
This protocol measures the level of intracellular ROS.
-
Cell Treatment: Treat cells with V-9302 for the specified duration.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA) according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or fluorescence microplate reader.
-
Data Analysis: Quantify the change in ROS levels in V-9302-treated cells compared to control cells.
Visualizations
Caption: V-9302 inhibits glutamine uptake via ASCT2, impacting mTOR signaling and oxidative stress.
Caption: A generalized experimental workflow for evaluating V-9302's efficacy.
Caption: A decision tree for troubleshooting unexpected V-9302 experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Potential confounding factors in V-9302 hydrochloride experiments
Welcome to the technical support center for V-9302 hydrochloride experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and navigating potential challenges during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule, competitive antagonist of the amino acid transporter ASCT2 (Alanine, Serine, Cysteine Transporter 2), also known as SLC1A5.[1][2][3][4][5] ASCT2 is the primary transporter of glutamine in many cancer cells.[5][6] By blocking ASCT2, V-9302 inhibits the uptake of glutamine, a critical nutrient for cancer cell growth, proliferation, and survival.[2][5][6] This leads to a cascade of downstream effects including metabolic stress, increased oxidative stress, and ultimately, anti-tumor activity.[1][2][4][5]
Q2: What are the reported off-target effects of this compound?
While initially reported as a selective ASCT2 inhibitor, subsequent studies have indicated that this compound can also inhibit other amino acid transporters, namely SNAT2 (SLC38A2) and LAT1 (SLC7A5).[1][7][8][9][10] This is a critical consideration as these off-target effects can contribute to the compound's biological activity and may be a source of variability in experimental outcomes. The combined blockade of these transporters may lead to a more profound disruption of amino acid homeostasis than inhibiting ASCT2 alone.[8][9]
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of response:
-
Low ASCT2 Expression: The target cell line may not express sufficient levels of ASCT2. It is crucial to verify ASCT2 expression via methods like Western blot or qPCR before initiating experiments.
-
Off-Target Dependency: The cells' viability might not be primarily dependent on glutamine uptake via ASCT2. They may utilize other transporters or metabolic pathways for survival. Profiling the expression of other key amino acid transporters like SNAT2 and LAT1 can provide valuable insights.[10]
-
Suboptimal Drug Concentration or Duration: The concentration of this compound may be too low, or the treatment duration too short to elicit a significant effect. Refer to the provided data tables for effective concentration ranges in various cell lines.
-
Experimental Conditions: High concentrations of glutamine in the cell culture medium (e.g., 2 mM in DMEM/F12) might compete with the inhibitor.[8] Consider using a medium with a lower glutamine concentration (e.g., 0.5 mM) to better mimic in vivo conditions.[8][9]
Q4: I am observing unexpected toxicity in my in vivo experiments. What could be the cause?
Unexpected toxicity in animal models could stem from:
-
Off-Target Effects: Inhibition of other amino acid transporters beyond ASCT2 could lead to unforeseen physiological consequences.
-
Vehicle Formulation: The vehicle used to dissolve and administer this compound could have inherent toxicity. Ensure the vehicle has been tested alone as a control. Common formulations include 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7]
-
Dosing Regimen: The dose or frequency of administration might be too high for the specific animal model. It is essential to perform dose-escalation studies to determine the maximum tolerated dose.
Q5: How does this compound treatment affect downstream signaling pathways?
Inhibition of glutamine uptake by this compound has been shown to impact several key signaling pathways:
-
mTOR Signaling: By disrupting cellular amino acid homeostasis, V-9302 treatment leads to the downregulation of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[6][7] This is often observed as a decrease in the phosphorylation of downstream effectors like S6.[5][6]
-
Oxidative Stress: Glutamine is a precursor for the synthesis of the antioxidant glutathione (B108866) (GSH). Blocking glutamine uptake depletes intracellular GSH, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[5][6]
-
Autophagy: As a cellular response to nutrient starvation, V-9302 treatment can induce autophagy, marked by an increase in the autophagy marker LC3B.[5][6]
Troubleshooting Guides
In Vitro Experiment Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values | Cell line heterogeneity; variations in cell density at seeding; different glutamine concentrations in media. | 1. Ensure a consistent cell passage number. 2. Standardize seeding density. 3. Use a consistent media formulation with a defined glutamine concentration. |
| High background in uptake assays | Non-specific binding of radiolabeled amino acid. | 1. Optimize washing steps. 2. Include a negative control with a known potent inhibitor of the transporter of interest. |
| V-9302 shows efficacy in ASCT2-knockout cells | Off-target effects on other transporters like SNAT2 or LAT1 are responsible for the observed phenotype.[8][9][10] | 1. Profile the expression of other amino acid transporters. 2. Use specific inhibitors for SNAT2 and LAT1 to dissect the contribution of each transporter. |
In Vivo Experiment Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of tumor growth inhibition | Insufficient drug exposure at the tumor site; tumor model is not glutamine-addicted; rapid development of resistance. | 1. Perform pharmacokinetic studies to confirm adequate drug levels in plasma and tumor tissue. 2. Confirm the dependence of the xenograft model on glutamine. 3. Consider combination therapies to overcome resistance. |
| Variable tumor growth within the same treatment group | Inconsistent tumor cell implantation; variability in animal health. | 1. Standardize the tumor cell injection technique and location. 2. Closely monitor animal health and exclude outliers based on predefined criteria. |
| Contradictory results with published data | Differences in animal strain, age, or sex; variations in this compound formulation or administration route. | 1. Ensure the animal model and experimental conditions closely match those in the cited literature. 2. Verify the quality and formulation of the this compound used. |
Quantitative Data Summary
In Vitro Efficacy of V-9302
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Reference |
| HEK-293 | Human Embryonic Kidney | 9.6 (IC50) | [1][2][3][11] |
| Colorectal Cancer Cell Lines (Panel) | Colorectal Cancer | ~9 - 15 (EC50) | [7][11] |
In Vivo Efficacy of V-9302
| Animal Model | Cancer Type | Dosage | Treatment Duration | Outcome | Reference |
| Athymic nude mice with HCT-116 xenografts | Colorectal Cancer | 75 mg/kg/day (i.p.) | 21 days | Prevented tumor growth | [2][3][5][11] |
| Athymic nude mice with HT29 xenografts | Colorectal Cancer | 75 mg/kg/day (i.p.) | 21 days | Prevented tumor growth | [2][3][5][11] |
| BALB/c nude mice with SNU398 and MHCC97H xenografts (in combination with CB-839) | Liver Cancer | 30 mg/kg (i.p.) | 15-20 days | Strong growth inhibition | [2][3] |
Experimental Protocols
Live-Cell Glutamine Uptake Assay
This assay measures the inhibition of radiolabeled glutamine uptake into live cells.
-
Cell Seeding: Seed cells (e.g., HEK-293) in a 96-well plate at a density of 35,000 cells per well and allow them to adhere overnight. The plate should be coated with poly-D-lysine.[11]
-
Inhibitor Pre-incubation: Wash the cells with an appropriate assay buffer. Pre-incubate the cells with varying concentrations of this compound for a specified duration.
-
Radiolabeled Substrate Addition: Add a solution containing [3H]-Glutamine (e.g., 500 nM) to each well and incubate for 15 minutes at 37°C.[6][11] For ASCT2-specific assays, include an inhibitor for other transporters like 5 mM BCH (a system-L inhibitor) and adjust the pH to 6.0.[11]
-
Cell Lysis and Scintillation Counting: Remove the radioactive solution and wash the cells three times with assay buffer. Lyse the cells with 1 M NaOH.[11] Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the data to a vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
In Vivo Xenograft Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[7]
-
Cell Preparation: Culture the desired cancer cell line (e.g., HCT-116) and harvest cells during their exponential growth phase. Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.[7]
-
Animal Model: Use immunodeficient mice (e.g., 6-8 week old athymic nude mice).[7]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[7]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7]
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).[7] Administer V-9302 (e.g., 75 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.[7]
-
Efficacy Monitoring: Measure tumor volumes and body weights 2-3 times per week.[7]
-
Endpoint and Analysis: At the end of the study (e.g., 21 days), euthanize the mice, and excise and weigh the tumors. Tumors can be processed for further analysis, such as immunohistochemistry for biomarkers like pS6.[5][7]
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 9. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. V-9302 | TargetMol [targetmol.com]
Validation & Comparative
A Preclinical Head-to-Head: V-9302 Hydrochloride vs. CB-839 in Cancer Models
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of cancer metabolism-targeted therapies, the inhibition of glutamine utilization has emerged as a promising strategy. Two key investigational agents, V-9302 hydrochloride and CB-839 (Telaglenastat), have garnered significant attention for their distinct approaches to disrupting glutamine-dependent pathways in tumor cells. This guide provides an objective comparison of their performance in preclinical models, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.
At a Glance: Key Differences
| Feature | This compound | CB-839 (Telaglenastat) |
| Primary Target | Alanine-Serine-Cysteine Transporter 2 (ASCT2/SLC1A5) | Glutaminase (B10826351) 1 (GLS1) |
| Mechanism of Action | Competitive antagonist of glutamine uptake, blocking its entry into the cell.[1][2] | Potent, selective, and reversible inhibitor of the conversion of glutamine to glutamate (B1630785).[3][4][5] |
| Potency (IC50) | ~9.6 µM (for glutamine uptake inhibition in HEK-293 cells).[1][2] | ~24 nM (for recombinant human GAC).[3] |
In Vitro Efficacy: A Tale of Two Mechanisms
Preclinical studies have revealed that the differential mechanisms of V-9302 and CB-839 can lead to varying efficacy depending on the cancer cell context. A direct comparison in human colorectal cancer (CRC) cell lines demonstrated that V-9302 exhibited significant anti-proliferative activity where CB-839 did not show appreciable effects under the same conditions.[4][6]
Comparative Cell Viability Data
| Cell Line | Cancer Type | V-9302 EC50 | CB-839 Effect |
| HT29 | Colorectal Cancer | ~9-15 µM[4] | No appreciable activity[4] |
| HCT-116 | Colorectal Cancer | ~9-15 µM[4] | No appreciable activity[4] |
| HCC1806 | Triple-Negative Breast Cancer | - | IC50 of 20–55 nmol/L[7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | IC50 of 20–55 nmol/L[7] |
Data compiled from multiple sources, direct comparative EC50 for all lines in a single study is not available.
Signaling Pathways and Cellular Effects
The distinct targets of V-9302 and CB-839 lead to different downstream cellular consequences. V-9302, by blocking glutamine uptake, impacts signaling pathways sensitive to amino acid availability, such as the mTOR pathway.[3] This leads to decreased phosphorylation of downstream effectors like S6.[4] Furthermore, V-9302 exposure has been shown to induce a more pronounced increase in reactive oxygen species (ROS) and oxidized glutathione (B108866) (GSSG) compared to CB-839 in certain cell lines.[4]
Conversely, CB-839's inhibition of glutaminase directly impacts the production of glutamate and its entry into the TCA cycle, affecting cellular bioenergetics.[8] While both compounds disrupt glutamine metabolism, the point of intervention dictates the specific metabolic and signaling perturbations.
In Vivo Antitumor Efficacy
Both V-9302 and CB-839 have demonstrated antitumor activity in preclinical xenograft models.
-
V-9302: Daily administration of 75 mg/kg V-9302 prevented tumor growth in HCT-116 and HT29 colorectal cancer xenograft models.[1][4]
-
CB-839: Oral dosing with CB-839 has been shown to inhibit tumor growth in various models, including triple-negative breast cancer xenografts.[8]
Interestingly, studies have also explored the combination of both inhibitors, revealing a synergistic antitumor effect in liver cancer models. This suggests that a dual blockade of both glutamine uptake and its subsequent metabolism could be a powerful therapeutic strategy.[7][9]
Experimental Protocols
Glutamine Uptake Assay (for V-9302)
This assay measures the inhibition of glutamine transport into cells.
-
Cell Culture: Cells (e.g., HEK-293) are cultured to an appropriate density.
-
Incubation: Cells are incubated with varying concentrations of V-9302 or vehicle control.
-
Radiolabeled Glutamine Addition: ³H-labeled glutamine is added to the culture for a short period (e.g., 15 minutes).
-
Washing: Cells are washed with ice-cold buffer to remove extracellular radiolabeled glutamine.
-
Lysis and Measurement: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify glutamine uptake.
-
Data Analysis: The results are normalized to a vehicle control to determine the concentration-dependent inhibition and calculate the IC50 value.[2]
Glutaminase Activity Assay (for CB-839)
This assay measures the enzymatic activity of glutaminase.
-
Enzyme and Inhibitor Pre-incubation: Recombinant human glutaminase (rHu-GAC) is pre-incubated with various concentrations of CB-839 or vehicle control.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of glutamine. The assay buffer typically contains components for a coupled reaction to measure glutamate production (e.g., glutamate dehydrogenase, NADP+).
-
Measurement: The rate of NADPH production, which is proportional to glutamate production, is measured spectrophotometrically.
-
Data Analysis: The inhibition of glutaminase activity is calculated relative to the vehicle control to determine the IC50 value.[10]
Cell Viability Assay (Comparative)
This assay assesses the effect of the inhibitors on cell proliferation and survival.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with serial dilutions of V-9302, CB-839, or vehicle control for a specified duration (e.g., 48-72 hours).
-
Viability Reagent Addition: A viability reagent (e.g., CellTiter-Glo, which measures ATP levels) is added to each well.
-
Measurement: Luminescence or fluorescence is measured using a plate reader.
-
Data Analysis: The signal is normalized to the vehicle control to determine the percentage of cell viability and calculate EC50 values.[3][4]
Conclusion
This compound and CB-839 represent two distinct and valuable tools for targeting glutamine metabolism in cancer. V-9302's mechanism of blocking glutamine uptake offers a therapeutic advantage in cancer models that may be less sensitive to the downstream inhibition of glutaminase by CB-839. The choice between these inhibitors, or their potential combination, will likely depend on the specific metabolic dependencies of the tumor type . The preclinical data presented here underscores the importance of understanding the nuances of cancer cell metabolism to develop more effective and targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Preclinical investigations of the efficacy of the glutaminase inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A facile and sensitive method of quantifying glutaminase binding to its inhibitor CB-839 in tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A powerful drug combination strategy targeting glutamine addiction for the treatment of human liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Efficacy Analysis of V-9302 Hydrochloride and Other ASCT2 Inhibitors
The Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene, has emerged as a critical mediator of glutamine uptake in various cancers. Its overexpression is often correlated with poor prognosis, making it a compelling target for therapeutic intervention. By facilitating glutamine import, ASCT2 fuels cancer cell proliferation, biosynthesis, and resistance to oxidative stress.[1][2] V-9302 hydrochloride is a potent, competitive small-molecule antagonist designed to block the transmembrane flux of glutamine through ASCT2.[3][4] This guide provides an objective comparison of V-9302's efficacy against other known ASCT2 inhibitors, supported by preclinical experimental data.
Mechanism of Action: Disrupting the Glutamine Supply
ASCT2 is a sodium-dependent transporter that imports neutral amino acids, with a high affinity for glutamine.[5] In many tumor cells, this transporter is a primary gateway for glutamine, which is essential for numerous metabolic processes.[6] V-9302 and other inhibitors competitively bind to ASCT2, blocking glutamine uptake.[3] This blockade leads to a cascade of anti-tumor effects, including metabolic stress, inhibition of the mTOR signaling pathway, increased oxidative stress due to depleted glutathione (B108866) (GSH) synthesis, and ultimately, reduced cancer cell growth and proliferation.[1][7]
Caption: V-9302 competitively inhibits glutamine transport via the ASCT2 channel.
Comparative Inhibitory Potency
V-9302 demonstrates a significant improvement in potency over earlier, commonly used ASCT2 inhibitors like L-γ-glutamyl-p-nitroanilide (GPNA). While GPNA has an IC50 in the millimolar range, V-9302 inhibits glutamine uptake with an IC50 of approximately 9.6 µM in HEK-293 cells.[8][9] However, the landscape of ASCT2 inhibitors is expanding, with newer compounds showing even higher potency.
| Inhibitor | Reported Target(s) | IC50 / Kᵢ (Glutamine Uptake) | Cell Lines / System | Citation(s) |
| V-9302 | ASCT2, SNAT2, LAT1 | IC50: ~9.6 µM | HEK-293 | [8][9] |
| GPNA | ASCT2, GGT, SNATs, LAT1/2 | IC50: ~1000 µM | HEK-293 | [3][9][10] |
| Benzylserine | ASCT2 | Kᵢ: ~780 µM (Benzylcysteine) | --- | [5][10] |
| ASCT2-IN-1 | ASCT2 | IC50: 5.6 µM | A549 | [10] |
| C118P | ASCT2 | --- | Breast Cancer Cells | [2] |
| Lc-BPE | ASCT2 | Kᵢ: 0.86 µM | --- | [11] |
| ERA-4 | ASCT2 | Kᵢ: 0.74 µM | --- | [11] |
Note: The specificity of V-9302 is debated. While initially reported as a selective ASCT2 inhibitor, subsequent studies have shown it also potently inhibits other amino acid transporters like SNAT2 (SLC38A2) and LAT1 (SLC7A5).[2][3][12] This potential for off-target effects is a critical consideration in experimental design.
Head-to-Head Comparison: V-9302 vs. CB-839
A key strategy in targeting cancer metabolism is the inhibition of glutaminolysis. V-9302 achieves this by blocking glutamine entry, while another well-known inhibitor, CB-839 (Telaglenastat), works by inhibiting the first enzyme in the glutaminolysis pathway, glutaminase (B10826351) (GLS). A direct comparison in four human colorectal cancer (CRC) cell lines revealed that V-9302 was significantly more effective at reducing cell viability than CB-839 under identical conditions.[9][13]
| Cell Line | V-9302 EC₅₀ (µM) | CB-839 EC₅₀ (µM) | Citation(s) |
| HCT-116 | ~15 | > 10 | [9] |
| HT29 | ~9 | > 10 | [9] |
| DLD-1 | ~12 | > 10 | [9] |
| SW480 | ~10 | > 10 | [9] |
Downstream Cellular Consequences of ASCT2 Inhibition
The blockade of glutamine transport by V-9302 triggers significant downstream effects that contribute to its anti-tumor activity. Depriving the cell of glutamine inhibits the mTOR pathway, a central regulator of cell growth, and increases reactive oxygen species (ROS) by limiting the synthesis of the antioxidant glutathione (GSH).[1][14] This dual impact on cell signaling and redox balance makes ASCT2 inhibition an effective anti-cancer strategy.
Caption: Downstream effects of ASCT2 inhibition by V-9302.
Experimental Protocols
To ensure robust and reproducible results when evaluating ASCT2 inhibitors, standardized protocols are essential.
Radiolabeled Amino Acid Uptake Assay
This assay directly quantifies the inhibition of ASCT2-mediated transport of a radiolabeled substrate, such as ³H-glutamine.
-
Objective: To determine the IC50 value of an inhibitor by measuring its effect on glutamine uptake.
-
Methodology:
-
Cell Plating: Plate cells (e.g., HEK-293, HCC1806) in a 96-well plate to reach exponential growth phase on the assay day.[3]
-
Cell Washing: On the day of the assay, gently wash cells three times with 100 µL of a physiological assay buffer (e.g., 137 mM NaCl, 5.1 mM KCl, 0.77 mM KH2PO4, 0.71 mM MgSO4, 1.1 mM CaCl2, 10 mM D-glucose, 10 mM HEPES).[3][9]
-
Inhibitor & Substrate Incubation: Add a solution containing a radiolabeled amino acid (e.g., 500 nM ³H-glutamine) and varying concentrations of the test inhibitor (e.g., V-9302). To isolate ASCT2-specific activity, include an inhibitor for other transporters like 5 mM BCH (a system L inhibitor) and adjust the buffer to pH 6.0.[3][9] Incubate for 15 minutes at 37°C.
-
Stopping the Assay: Terminate the uptake by rapidly removing the incubation solution and washing the cells three times with ice-cold assay buffer.[3]
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.[3]
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
Caption: Workflow for a radiolabeled amino acid uptake assay.
Cell Viability Assay
This assay determines the effect of the inhibitor on cancer cell proliferation and survival.
-
Objective: To measure the dose-dependent cytotoxic or cytostatic effect of an ASCT2 inhibitor.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]
-
Treatment: Expose the cells to a range of inhibitor concentrations for a specified period (e.g., 48-72 hours).[8]
-
Viability Assessment: Measure cell viability using a standard method such as an ATP-dependent assay (e.g., CellTiter-Glo) or an MTT assay.[3][15]
-
Data Analysis: Normalize the results to vehicle-treated control cells and plot the percentage of viability against inhibitor concentration to determine the EC50 value.
-
ASCT2 Knockout (KO) Validation
To confirm that the observed anti-proliferative effects are indeed due to the inhibition of ASCT2, a comparison between parental and ASCT2 KO cell lines is crucial.
-
Objective: To validate the on-target specificity of the inhibitor.
-
Methodology:
-
Cell Culture: Culture both the parental cell line and the corresponding ASCT2 KO cell line under identical conditions.[3]
-
Treatment: Treat both cell lines with a range of inhibitor concentrations for 48-72 hours.
-
Viability Assessment: Measure cell viability for both cell lines using a standard assay.
-
Data Analysis: Compare the dose-response curves. A specific ASCT2 inhibitor should demonstrate a significantly reduced or no effect on the viability of the ASCT2 KO cells compared to the parental cells.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel ASCT2 Inhibitor, C118P, Blocks Glutamine Transport and Exhibits Antitumour Efficacy in Breast Cancer | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel alanine serine cysteine transporter 2 (ASCT2) inhibitors based on sulfonamide and sulfonic acid ester scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCT2 (SLC1A5) is an EGFR-associated protein that can be co-targeted by cetuximab to sensitize cancer cells to ROS-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pnas.org [pnas.org]
- 12. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. ASCT2 and LAT1 Contribution to the Hallmarks of Cancer: From a Molecular Perspective to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
V-9302 Hydrochloride: A Comparative Analysis of its Anti-Tumor Efficacy
V-9302 hydrochloride is a first-in-class competitive small molecule antagonist of the amino acid transporter ASCT2 (SLC1A5), a primary transporter of glutamine in many cancer cells.[1][2] By selectively targeting and blocking transmembrane glutamine flux, V-9302 disrupts cancer cell metabolism, leading to significant anti-tumor effects.[1] This guide provides a comparative analysis of V-9302's performance against other glutamine metabolism inhibitors, supported by preclinical experimental data.
Mechanism of Action
V-9302 competitively inhibits ASCT2, leading to a cascade of downstream cellular events.[2][3] By blocking glutamine uptake, it induces metabolic stress, which in turn:
-
Attenuates Cancer Cell Growth and Proliferation: Depriving cancer cells of a crucial nutrient for biosynthesis and energy production.[1][2]
-
Induces Cell Death: The resulting metabolic stress leads to increased apoptosis, evidenced by elevated levels of cleaved caspase-3.[1][2]
-
Increases Oxidative Stress: Glutamine is a precursor for the antioxidant glutathione (B108866) (GSH). V-9302-mediated glutamine deprivation leads to depleted GSH levels, increased reactive oxygen species (ROS), and consequently, oxidative stress.[1][2]
-
Modulates Signaling Pathways: V-9302 treatment downregulates the mTOR signaling pathway, a key regulator of cell growth, as indicated by decreased phosphorylation of S6 (pS6).[1][2]
-
Promotes Autophagy: As a survival response to nutrient starvation, V-9302 can induce autophagy.[1][4]
Some studies also suggest that V-9302 may inhibit other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could contribute to its potent anti-tumor effects.[3][5]
V-9302 inhibits glutamine uptake via ASCT2, impacting key cellular pathways.
Comparative In Vitro Efficacy
V-9302 has demonstrated superior potency in inhibiting glutamine uptake compared to previously reported inhibitors.
| Compound | Target(s) | IC50 (Glutamine Uptake) | Cell Line | Reference |
| V-9302 | ASCT2 (primary), SNAT2, LAT1 | 9.6 µM | HEK-293 | [1][5] |
| GPNA | ASCT2 | 1000 µM | Human Cells | [1] |
| CB-839 | Glutaminase (B10826351) (GLS1) | Not Applicable | Not Applicable | [1][3] |
IC50: Half-maximal inhibitory concentration. GPNA: gamma-L-glutamyl-p-nitroanilide
In a direct comparison in human colorectal cancer cell lines, V-9302 showed significant activity, while the glutaminase inhibitor CB-839 had no appreciable effect under the same conditions, suggesting that targeting glutamine transport may be more effective in certain cancer contexts.[3]
In Vivo Anti-Tumor Activity
Preclinical studies using xenograft models have validated the in vivo efficacy of V-9302.
| Cancer Type | Xenograft Model | Treatment | Outcome | Reference |
| Colorectal | HCT-116 (KRASG13D) | 75 mg/kg/day V-9302 for 21 days | Prevented tumor growth compared to vehicle | [1] |
| Colorectal | HT29 (BRAFV600E) | 75 mg/kg/day V-9302 for 21 days | Prevented tumor growth compared to vehicle | [1] |
| Colorectal | Patient-Derived Xenograft (PDX) | 75 mg/kg/day V-9302 for 31 days | Prevented tumor growth compared to vehicle | [1] |
In these studies, V-9302 treatment also led to a significant decrease in the proliferation marker pS6 and an increase in the apoptosis marker cleaved caspase-3 in tumor tissues.[1]
Combination Therapy Potential
Recent studies have explored the synergistic effects of V-9302 with other anti-cancer agents.
-
Immunotherapy: In breast cancer models, V-9302 was shown to promote the autophagic degradation of B7H3, an immune checkpoint molecule.[4] The combination of V-9302 with an anti-PD-1 monoclonal antibody enhanced anti-tumor immunity and resulted in greater tumor growth inhibition than either agent alone.[4]
-
Chemotherapy: V-9302 has demonstrated synergistic interactions with doxorubicin (B1662922) in various breast cancer cell lines, including those with P-glycoprotein (Pgp)-mediated multidrug resistance.[6][7]
-
Metabolic Inhibitors: Co-delivery of V-9302 with the glycolysis inhibitor 2-Deoxyglucose (2-DG) in a micellar formulation showed improved anti-tumor efficacy in vitro and in vivo.[8]
Experimental Protocols
In Vivo Xenograft Study
A typical workflow for an in vivo xenograft study to assess the efficacy of V-9302.
-
Cell Preparation: The desired cancer cell line (e.g., HCT-116) is cultured under standard conditions. Cells are harvested during their exponential growth phase and resuspended in a suitable medium, such as a 1:1 mixture of PBS and Matrigel.[3]
-
Animal Model: Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old) are used.[3]
-
Tumor Implantation: 5-10 x 10^6 cells are injected subcutaneously into the flank of each mouse.[3]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. V-9302 is administered daily (e.g., 75 mg/kg) via intraperitoneal (i.p.) injection.[1][3]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint and Analysis: At the end of the study (e.g., 21 days), mice are euthanized, and tumors are excised and weighed.[3] Tumors can then be processed for further analysis, such as immunohistochemistry (IHC) for biomarkers like pS6 and cleaved caspase-3.[3]
Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density.
-
Treatment: After allowing cells to adhere overnight, they are treated with various concentrations of V-9302 or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours).[1][6]
-
Viability Assessment: Cell viability is determined using a suitable assay, such as the MultiTox-Glo Assay, which measures the relative number of live and dead cells.[1]
-
Data Analysis: The percentage of viable cells relative to the vehicle control is calculated to determine the IC50 or EC50 values.
Conclusion
This compound represents a potent and selective inhibitor of the glutamine transporter ASCT2, with a distinct mechanism of action compared to other glutamine metabolism inhibitors. Preclinical data strongly support its anti-tumor efficacy, both as a monotherapy and in combination with other anti-cancer agents, across a range of cancer models. The detailed experimental protocols provide a framework for further investigation into the therapeutic potential of V-9302 in oncology.
References
- 1. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitor of glutamine metabolism V9302 promotes ROS-induced autophagic degradation of B7H3 to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Co-delivery of 2-Deoxyglucose and a Glutamine Metabolism Inhibitor V9302 via a Prodrug Micellar Formulation for Synergistic Targeting of Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of V-9302 Hydrochloride's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of V-9302 hydrochloride's performance against alternative compounds, supported by experimental data, to facilitate the cross-validation of its mechanism of action. This compound is a competitive antagonist of the amino acid transporter ASCT2 (SLC1A5), which is crucial for glutamine uptake in many cancer cells.[1][2][3] By inhibiting this transporter, V-9302 leads to decreased cancer cell growth, increased cell death, and elevated oxidative stress.[2][3][4] This guide will delve into its performance in comparison to other inhibitors targeting related metabolic pathways.
Mechanism of Action and Signaling Pathway
V-9302 primarily targets the ASCT2 transporter, competitively inhibiting glutamine influx.[1][3] This disruption of glutamine metabolism has downstream effects on the mTOR signaling pathway, a key regulator of cell growth and proliferation.[1][4] Specifically, treatment with V-9302 has been shown to reduce the phosphorylation of key mTOR pathway components like S6 and Akt.[1][4] Some evidence also suggests that V-9302 may affect other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could contribute to its anti-tumor activity.[2]
Comparative Performance Data
The following tables summarize the quantitative data comparing this compound with alternative metabolic inhibitors.
Table 1: Comparison of ASCT2 Inhibitors
| Compound | Target | IC50 (Glutamine Uptake) | Cell Line | Reference |
| This compound | ASCT2 | 9.6 µM | HEK-293 | [2][3][4] |
| gamma-L-glutamyl-p-nitroanilide (GPNA) | ASCT2 | ~1000 µM | HEK-293 | [2][4] |
Table 2: Comparison with Glutaminase Inhibitor (CB-839)
| Compound | Target | EC50 (Cell Viability) | Cell Lines | Notes | Reference |
| This compound | ASCT2 | ~9-15 µM | Human Colorectal Cancer | Significant activity observed. | [1][5] |
| CB-839 | Glutaminase (GLS) | Not Appreciable | Human Colorectal Cancer | Did not show significant activity under the same conditions. | [1][5] |
Note: While V-9302 and CB-839 have different primary targets, they both disrupt glutamine metabolism. In some cancer contexts, inhibiting glutamine transport with V-9302 may be more effective than inhibiting glutaminase.[1][5] However, in other models, such as liver cancer, a synergistic effect is observed when both compounds are used in combination.
Table 3: Comparison with System xc- Inhibitors
Direct comparative studies of V-9302 with system xc- inhibitors under identical experimental conditions are limited. The following data is provided for individual compounds.
| Compound | Target | IC50 (Cell Viability/Other) | Cell Lines | Reference |
| This compound | ASCT2 | IC50: 4.68 µM (cytotoxicity) | MCF-7 (Breast Cancer) | [6] |
| Sulfasalazine | System xc- (SLC7A11) | IC50: 26.1 µM (cystine uptake) | HT-29 (Colon Cancer) | [7] |
| Erastin (B1684096) | System xc- (SLC7A11) | IC50: 1.4 µM (cystine uptake) | HT-1080 (Fibrosarcoma) | [7] |
Note: V-9302's induction of oxidative stress provides a mechanistic link to the effects of system xc- inhibitors, which also impact cellular redox balance by inhibiting cystine uptake, a key component for glutathione (B108866) synthesis.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow: Comparative Inhibitor Analysis
ATP-Dependent Cell Viability Assay
This protocol assesses the effect of V-9302 and other inhibitors on the viability of cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well white, opaque-walled microplate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds (V-9302, CB-839, etc.) in culture medium. Add the desired concentrations or a vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
ATP Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo®) to each well.
-
Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Cellular Reactive Oxygen Species (ROS) Assay
This protocol measures the change in intracellular ROS levels upon treatment with the inhibitors.
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate) and treat with the test compounds for the desired time.
-
DCFDA Staining: Remove the treatment media and wash the cells with a buffered saline solution. Incubate the cells with 2',7' –dichlorofluorescin diacetate (DCFDA) solution (typically 10-25 µM) for 30-60 minutes at 37°C in the dark. DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Fluorescence Measurement: After incubation, wash the cells to remove excess dye. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation/emission ~485/535 nm). An increase in fluorescence indicates an increase in intracellular ROS.
Western Blot Analysis for mTOR Pathway Activation
This protocol is used to determine the phosphorylation status of key proteins in the mTOR signaling pathway.
-
Cell Lysis: After treatment with the inhibitors, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR pathway proteins (e.g., p-S6, S6, p-Akt, Akt) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify the changes in protein phosphorylation.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the in vivo efficacy of V-9302.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer V-9302 or vehicle control via the appropriate route (e.g., intraperitoneal injection) at the specified dose and schedule (e.g., daily for 21 days).[3]
-
Tumor Measurement: Measure tumor volume periodically throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis, such as immunohistochemistry (IHC) for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
This guide provides a framework for the cross-validation of this compound's mechanism of action by comparing its performance with mechanistically distinct but functionally related metabolic inhibitors. The provided data and protocols can aid researchers in designing and interpreting experiments to further elucidate the therapeutic potential of targeting glutamine metabolism in cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of V9302, a Competitive Antagonist of Transmembrane Glutamine Flux on Reversal of Resistance in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ferroptosis inducer erastin irreversibly inhibits system xc− and synergizes with cisplatin to increase cisplatin’s cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How erastin assassinates cells by ferroptosis revealed - PMC [pmc.ncbi.nlm.nih.gov]
V-9302: A Head-to-Head Comparison with Other Glutamine Metabolism Inhibitors in Oncology
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of V-9302, a first-in-class ASCT2 inhibitor, against other key glutamine metabolism inhibitors. We delve into their distinct mechanisms of action, comparative efficacy in preclinical models, and detailed experimental protocols to support further investigation.
Glutamine is a critical nutrient for cancer cell proliferation and survival, making its metabolism a key target for novel cancer therapies. A variety of inhibitors targeting different points in the glutamine metabolic pathway are under investigation. This guide focuses on V-9302 and its performance relative to other significant players in this field, including the glutaminase (B10826351) inhibitor Telaglenastat (CB-839) and the broad glutamine antagonist Sirpiglenastat (DRP-104).
Mechanism of Action: A Tale of Different Targets
Glutamine metabolism inhibitors can be broadly categorized based on their molecular targets. V-9302 distinguishes itself by blocking the initial step of glutamine uptake into the cancer cell.
-
V-9302: This small molecule is a competitive antagonist of the alanine-serine-cysteine transporter 2 (ASCT2 or SLC1A5), a primary transporter responsible for glutamine uptake in many cancer cells.[1][2][3][4][5][6] By blocking ASCT2, V-9302 effectively starves cancer cells of a crucial nutrient, leading to attenuated cell growth and proliferation, increased cell death, and heightened oxidative stress.[2][6] Some studies suggest that V-9302 may also inhibit other amino acid transporters like SNAT2 (SLC38A2) and LAT1 (SLC7A5), potentially broadening its anti-cancer effects.[1][7]
-
Telaglenastat (CB-839): In contrast to V-9302, Telaglenastat targets a downstream enzyme in the glutamine metabolism pathway. It is a potent and selective inhibitor of glutaminase (GLS1), the enzyme that converts glutamine to glutamate.[8][9][10][11] This blockade disrupts the production of key metabolites needed for the tricarboxylic acid (TCA) cycle and glutathione (B108866) synthesis.[8][12]
-
Sirpiglenastat (DRP-104): This is a prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).[13][14][15][16] DRP-104 is designed to be preferentially converted to its active form, DON, within the tumor microenvironment. DON then broadly inhibits multiple enzymes that utilize glutamine, leading to a widespread disruption of tumor cell metabolism.[13][14][15][16][17]
Below is a diagram illustrating the distinct points of intervention for these inhibitors within the glutamine metabolism pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. V-9302 (V9302) | ASCT2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 8. onclive.com [onclive.com]
- 9. Glutaminase Inhibitor Telaglenastat (CB-839): What It Is, How It Works [bjjee.com]
- 10. Facebook [cancer.gov]
- 11. Metabolic Signaling Cascades Prompted by Glutaminolysis in Cancer | MDPI [mdpi.com]
- 12. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
- 13. Sirpiglenastat (DRP-104) Induces Anti-tumor Efficacy Through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate & Adaptive Immune Systems [u-labex.com]
- 14. researchgate.net [researchgate.net]
- 15. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. dracenpharma.com [dracenpharma.com]
A Comparative Guide to V-9302 Hydrochloride: Replicating Published Findings on a Novel ASCT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of V-9302 hydrochloride, a selective antagonist of the amino acid transporter ASCT2 (SLC1A5). We will delve into its mechanism of action, compare its performance against other key glutamine metabolism inhibitors, and provide detailed experimental protocols to support the replication of published findings.
Mechanism of Action and Signaling Pathway
V-9302 is a competitive small molecule inhibitor of the ASCT2 transporter, which is a primary route for glutamine uptake in many cancer cells.[1] By blocking glutamine import, V-9302 sets off a cascade of cellular events, leading to anti-tumor effects. Key downstream consequences of ASCT2 inhibition by V-9302 include:
-
Inhibition of mTOR Signaling: Glutamine is a critical amino acid for the activation of the mTOR signaling pathway, a central regulator of cell growth and proliferation. V-9302-mediated glutamine deprivation leads to decreased phosphorylation of key mTOR pathway components like the ribosomal protein S6.[2]
-
Induction of Oxidative Stress: Glutamine is a precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. By limiting glutamine uptake, V-9302 can deplete intracellular GSH levels, leading to an increase in reactive oxygen species (ROS) and heightened oxidative stress.[2]
-
Induction of Autophagy: As a cellular response to nutrient starvation, V-9302 treatment can induce autophagy, a process of cellular self-digestion. This is often observed through the increased expression of autophagy markers like LC3B.[2]
While V-9302 potently targets ASCT2, some studies suggest it may also affect other amino acid transporters, such as SNAT2 (SLC38A2) and LAT1 (SLC7A5), which could contribute to its overall anti-tumor activity by further disrupting amino acid homeostasis.[3][4]
Comparative Performance of this compound
V-9302's unique mechanism of targeting glutamine transport distinguishes it from other glutamine metabolism inhibitors. Here, we compare its performance against two notable alternatives: CB-839 (a glutaminase (B10826351) inhibitor) and L-γ-glutamyl-p-nitroanilide (GPNA), an older, less potent ASCT2 inhibitor.
| Inhibitor | Target | Mechanism of Action | Potency | Cell Line Efficacy (Colorectal Cancer) |
| This compound | ASCT2 (SLC1A5) , potentially SNAT2 and LAT1[3][4] | Competitive antagonist of glutamine transport[1] | IC50 (Glutamine Uptake, HEK-293): 9.6 µM[2] | EC50: ~9-15 µM in various CRC cell lines[2] |
| CB-839 (Telaglenastat) | Glutaminase (GAC)[5] | Inhibits the conversion of glutamine to glutamate[5] | IC50 (GAC): 24 nM[5] | No appreciable activity under conditions where V-9302 was active[2]. Other studies show CC50 values of 19.10 µM (HT29, 48h) and 43.26 µM (HCT116, 48h)[1][6]. |
| L-γ-glutamyl-p-nitroanilide (GPNA) | ASCT2 and other amino acid transporters[2] | Competitive antagonist of glutamine transport[2] | IC50 (Glutamine Uptake): ~1000 µM (~100-fold less potent than V-9302)[2] | High millimolar concentrations required for effect[7] |
Detailed Experimental Protocols
To facilitate the replication of published findings, detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the foundational preclinical study of V-9302 by Schulte et al., 2018 in Nature Medicine, and other relevant publications.
ATP-Dependent Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is used to assess the effect of V-9302 on the viability of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled microplate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of V-9302 or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
In Vivo Xenograft Efficacy Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of V-9302 in a mouse xenograft model.[2]
Protocol:
-
Cell Preparation: Culture the desired cancer cell line (e.g., HCT-116 or HT29) under standard conditions. Harvest cells in their exponential growth phase and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers (Volume = (Length x Width^2) / 2). Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). Administer V-9302 (e.g., 75 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.
-
Efficacy Monitoring: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint and Analysis: At the end of the study (e.g., 21 days), euthanize the mice, excise the tumors, and weigh them. Tumors can be processed for further analysis, such as immunohistochemistry for biomarkers like pS6 and cleaved caspase-3.[2]
Immunofluorescence Staining for Autophagy Marker LC3B
This protocol is used to visualize the induction of autophagy in cells treated with V-9302.[2]
Protocol:
-
Cell Culture and Treatment: Culture cells on glass coverslips in a 24-well plate. Treat the cells with this compound (e.g., 25 µM) or vehicle control for 48 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against LC3B (e.g., rabbit anti-LC3B) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash the cells with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the punctate LC3B staining, indicative of autophagosome formation, using a fluorescence microscope.
Conclusion
This compound represents a potent and selective inhibitor of the ASCT2 glutamine transporter with significant preclinical anti-tumor activity. Its mechanism of action, centered on glutamine deprivation, leads to the inhibition of mTOR signaling, induction of oxidative stress, and autophagy. Comparative data suggests that targeting glutamine transport with V-9302 may be a more effective strategy in certain cancer contexts than inhibiting downstream glutamine metabolism. The provided experimental protocols offer a detailed framework for researchers seeking to replicate and build upon the published findings for this promising therapeutic agent.
References
- 1. Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Glutaminase inhibitor CB-839 causes metabolic adjustments in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological blockade of ASCT2-dependent glutamine transport leads to antitumor efficacy in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of V-9302 Hydrochloride's Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of V-9302 hydrochloride's performance against other alternatives, supported by experimental data. We delve into the selectivity profile of V-9302, detail experimental protocols for its assessment, and visualize the key signaling pathways involved.
Introduction to this compound and its Target
This compound is a small molecule inhibitor that has been investigated for its potential as an anti-cancer agent. It is designed to target the Alanine-Serine-Cysteine Transporter 2 (ASCT2), also known as Solute Carrier Family 1 Member 5 (SLC1A5). ASCT2 is a sodium-dependent amino acid transporter responsible for the uptake of neutral amino acids, most notably glutamine, into cells.
In many cancer cells, there is a heightened dependence on glutamine for metabolic processes that fuel rapid proliferation and survival. This "glutamine addiction" makes ASCT2 a compelling target for therapeutic intervention. By inhibiting ASCT2, V-9302 aims to starve cancer cells of this critical nutrient, leading to metabolic stress and ultimately, cell death.
Comparative Analysis of Inhibitor Selectivity
The selectivity of an inhibitor is a critical factor in its therapeutic potential, as off-target effects can lead to unforeseen side effects. This section compares the selectivity of this compound with other known amino acid transporter inhibitors.
Data Summary: Inhibitor IC50 Values (μM)
| Inhibitor | Primary Target | ASCT2 | ASCT1 | SNAT2 | LAT1 |
| This compound | ASCT2 | 9.6 [1][2][3] | No significant inhibition reported | Inhibits [2][4][5] | Inhibits [2][4][5] |
| L-γ-glutamyl-p-nitroanilide (GPNA) | Non-selective | ~1000[3] | Inhibits | Inhibits | Inhibits[6][7] |
| JPH203 | LAT1 | No significant inhibition reported | No significant inhibition reported | No significant inhibition reported | 0.06 - 1.31 [1][8] |
Note: "Inhibits" indicates reported inhibitory activity, but specific IC50 values were not consistently available in the reviewed literature. There are conflicting reports regarding the primary target and selectivity of V-9302.
Key Findings:
-
This compound is reported to have an IC50 of 9.6 µM for ASCT2.[1][2][3] However, there are conflicting studies suggesting that V-9302 is not selective for ASCT2 and that its anti-cancer effects may be attributable to the inhibition of other amino acid transporters, namely SNAT2 and LAT1.[2][4][5] Some research indicates that V-9302 does not inhibit ASCT2 at all, but rather exerts its effects through the combined blockade of SNAT2 and LAT1.[4]
-
L-γ-glutamyl-p-nitroanilide (GPNA) is a well-known but non-selective inhibitor of amino acid transporters. With an IC50 of approximately 1000 µM for ASCT2, it is significantly less potent than V-9302.[3] Its lack of specificity, with inhibitory effects on ASCT1, SNAT, and LAT transporters, makes it a useful tool for in vitro studies but less suitable as a therapeutic candidate.[6][7]
-
JPH203 is a potent and selective inhibitor of the L-type Amino Acid Transporter 1 (LAT1), with reported IC50 values in the nanomolar to low micromolar range.[1][8] It is often used as a tool compound to investigate the specific role of LAT1 in cancer biology.
Experimental Protocols
Accurate assessment of inhibitor selectivity is paramount. The following is a detailed methodology for a key experiment used to determine the inhibitory activity of compounds against amino acid transporters.
[³H]-Glutamine Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled glutamine into cultured cells that express the target amino acid transporter.
Materials:
-
Cultured cells expressing the target transporter (e.g., HEK293-ASCT2)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
[³H]-Glutamine (radiolabeled substrate)
-
Test compound (e.g., this compound)
-
Scintillation fluid
-
Scintillation counter
-
96-well microplates
-
Cell scraper or lysis buffer
Procedure:
-
Cell Culture: Plate cells in 96-well microplates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.
-
Preparation of Reagents: Prepare serial dilutions of the test compound in assay buffer. Prepare a solution of [³H]-Glutamine in assay buffer at a concentration appropriate for the specific transporter being studied.
-
Assay Performance: a. Aspirate the culture medium from the wells and wash the cells twice with pre-warmed PBS. b. Add assay buffer to each well and pre-incubate the cells for 15-30 minutes at 37°C. c. Remove the pre-incubation buffer and add the various concentrations of the test compound to the appropriate wells. Include wells with vehicle control (no inhibitor) and a positive control inhibitor. d. Initiate the uptake reaction by adding the [³H]-Glutamine solution to each well. e. Incubate the plate for a predetermined time (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line and transporter.
-
Termination of Uptake: a. Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: a. Lyse the cells by adding a suitable lysis buffer or by scraping them in a known volume of water. b. Transfer the cell lysate to scintillation vials. c. Add scintillation fluid to each vial. d. Measure the radioactivity in a scintillation counter.
-
Data Analysis: a. The amount of [³H]-Glutamine uptake is proportional to the counts per minute (CPM) measured. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
ASCT2 Signaling Pathway in Cancer
ASCT2-mediated glutamine uptake is a critical node in a complex signaling network that promotes cancer cell growth and survival. A key downstream effector of glutamine availability is the mammalian target of rapamycin (B549165) complex 1 (mTORC1).
Caption: ASCT2-mediated glutamine uptake fuels cancer cell growth via the mTORC1 pathway.
Workflow for Evaluating V-9302 Selectivity
The following workflow outlines a comprehensive approach to independently verify the selectivity of V-9302.
Caption: A logical workflow for the independent verification of V-9302's selectivity profile.
Conclusion
The available evidence on the selectivity of this compound presents a complex picture. While initially reported as a potent and selective ASCT2 inhibitor, subsequent studies have raised significant questions about its specificity, with evidence pointing towards inhibitory activity against other key amino acid transporters like SNAT2 and LAT1. This lack of a clear selectivity profile underscores the critical need for independent verification in any experimental setting.
Researchers and drug development professionals should exercise caution when using V-9302 as a specific ASCT2 probe and are encouraged to perform comprehensive selectivity profiling against a panel of relevant amino acid transporters. The experimental protocols and workflows outlined in this guide provide a framework for such validation, ensuring the accurate interpretation of experimental results and informing the development of truly selective next-generation ASCT2 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. ASCT2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. GPNA inhibits the sodium-independent transport system L for neutral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unipr.it [air.unipr.it]
- 8. JPH203, a selective L-type amino acid transporter 1 inhibitor, induces mitochondria-dependent apoptosis in Saos2 human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
V-9302 Hydrochloride: A Preclinical Challenger to Standard-of-Care in Glutamine-Addicted Cancers
For Immediate Release
In the landscape of targeted cancer therapy, V-9302 hydrochloride is emerging as a compelling preclinical candidate, taking aim at a fundamental metabolic vulnerability of many tumors: their addiction to glutamine. This small molecule inhibitor of the amino acid transporter ASCT2 (SLC1A5) presents a novel mechanism of action that distinguishes it from established standard-of-care therapies for cancers such as colorectal and triple-negative breast cancer. While direct comparative clinical data is not yet available, preclinical evidence suggests this compound holds promise in disrupting cancer cell metabolism and warrants further investigation.
This compound functions as a competitive antagonist of ASCT2, a primary transporter of glutamine in cancer cells.[1][2] By blocking glutamine uptake, V-9302 initiates a cascade of events including the inhibition of the mTOR signaling pathway, a central regulator of cell growth and proliferation, and an increase in oxidative stress, ultimately leading to cancer cell death.[1][2] This targeted approach on glutamine metabolism offers a distinct therapeutic strategy compared to traditional chemotherapies that broadly target DNA synthesis and cell division.
Mechanism of Action: A Tale of Two Strategies
Standard-of-care therapies for colorectal and triple-negative breast cancer primarily rely on cytotoxic chemotherapy. Regimens like FOLFOX (5-fluorouracil, leucovorin, oxaliplatin) and FOLFIRI (5-fluorouracil, leucovorin, irinotecan) for colorectal cancer, and taxanes such as paclitaxel (B517696) for triple-negative breast cancer, function by inducing widespread DNA damage or interfering with the mitotic spindle, respectively.
The following diagram illustrates the distinct signaling pathways targeted by this compound in contrast to a standard-of-care chemotherapy agent, paclitaxel.
References
V-9302 Hydrochloride: A Comparative Analysis of its Impact on Diverse Tumor Types
V-9302 hydrochloride, a potent and selective small-molecule antagonist of the amino acid transporter ASCT2 (SLC1A5), has emerged as a significant agent in preclinical cancer research. By competitively inhibiting glutamine uptake, V-9302 induces metabolic stress, leading to attenuated cancer cell growth, increased cell death, and enhanced oxidative stress in a variety of tumor models. This guide provides a comprehensive comparison of V-9302's efficacy across different cancer types, contrasts its performance with alternative glutamine metabolism inhibitors, and furnishes detailed experimental protocols for key assays.
Mechanism of Action: Disrupting the Glutamine Supply
V-9302 targets the ASCT2 transporter, which is frequently overexpressed in cancer cells and plays a crucial role in their proliferation and survival by facilitating the import of glutamine. By blocking this transporter, V-9302 curtails the intracellular supply of glutamine, a vital nutrient for cancer cells that serves as a key intermediate in numerous metabolic processes. This disruption leads to a cascade of downstream effects, including the inhibition of the mTOR signaling pathway, a central regulator of cell growth, and an increase in oxidative stress, ultimately promoting apoptosis.[1][2][3]
Comparative Efficacy of this compound Across Tumor Types
Preclinical studies have demonstrated the anti-tumor effects of V-9302 across a range of cancer cell lines and in vivo models.
In Vitro Efficacy
V-9302 has shown significant anti-proliferative and cytotoxic effects in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values highlight its differential efficacy across cancer subtypes.
| Cancer Type | Cell Line | IC50 / EC50 (µM) | Reference |
| Breast Cancer | MCF-7 | 4.68 (IC50) | [4] |
| MDA-MB-231 | 19.19 (IC50) | [4] | |
| HCC1806 | ~10-15 (EC50) | [2] | |
| T47D | ~15-20 (EC50) | [2] | |
| Colorectal Cancer | HCT-116 | ~9-15 (EC50) | [2] |
| HT29 | ~9-15 (EC50) | [2] | |
| Colo-205 | ~9-15 (EC50) | [2] | |
| SW620 | ~9-15 (EC50) | [2] | |
| Lung Cancer | H1299 | ~20-25 (EC50) | [2] |
| A549 | >25 (EC50) | [2] | |
| H460 | >25 (EC50) | [2] | |
| HEK-293 | (ASCT2-mediated glutamine uptake) | 9.6 (IC50) | [5][6][7] |
In Vivo Anti-Tumor Activity
Xenograft models have corroborated the in vitro findings, demonstrating the ability of V-9302 to inhibit tumor growth in a live organism.
| Cancer Model | Mouse Strain | V-9302 Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Colorectal (HCT-116) | Athymic Nude | 75 mg/kg/day, i.p. | 21 days | Prevented tumor growth compared to vehicle. | [5][7] |
| Colorectal (HT29) | Athymic Nude | 75 mg/kg/day, i.p. | 21 days | Prevented tumor growth compared to vehicle. | [5][7] |
| Breast (HCC1806) | Athymic Nude | 75 mg/kg/day, i.p. | 10 days | Resulted in tumor growth arrest. | [8] |
| Colorectal (Colo-205) | Athymic Nude | 75 mg/kg/day, i.p. | 10 days | Resulted in tumor growth arrest. | [8] |
A single 75 mg/kg dose of V-9302 was also shown to reduce the uptake of [18F]-4F-glutamine in tumors by approximately 50%.[9]
Comparison with Alternative Glutamine Metabolism Inhibitors
V-9302's mechanism of targeting the ASCT2 transporter distinguishes it from other glutamine metabolism inhibitors that are in development or have been clinically tested.
| Compound | Target | Mechanism of Action | Clinical Development Status |
| This compound | ASCT2 (SLC1A5) Transporter | Competitive antagonist of glutamine transport. | No evidence of clinical trials. |
| CB-839 (Telaglenastat) | Glutaminase (B10826351) (GLS-1) | Allosteric inhibitor of the enzyme that converts glutamine to glutamate. | Has been in multiple Phase I and II clinical trials (e.g., NCT02071862, NCT03428217, NCT04265534, NCT03047993).[2][5][6] |
| JHU-083 / DRP-104 (Sirpiglenastat) | Pan-glutamine antagonist | Prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). | DRP-104 (a prodrug of a DON analog) is in Phase I/II clinical trials (NCT04471415, NCT06027086).[1][2][3][6][7] |
In a direct in vitro comparison in four human colorectal cancer cell lines, V-9302 demonstrated significant activity with EC50 concentrations ranging from approximately 9-15 µM, whereas the glutaminase inhibitor CB-839 showed no considerable activity under the same conditions.[9] Furthermore, a combination of V-9302 and CB-839 has been shown to have a synergistic effect in inhibiting tumor growth in hepatocellular carcinoma (HCC) xenograft models.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay
This protocol is utilized to evaluate the impact of V-9302 on the viability of cancer cell lines.
-
Cell Seeding : Seed cancer cells in a 96-well opaque-walled microplate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of V-9302 or a vehicle control to the respective wells.
-
Incubation : Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment : Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis : Measure luminescence using a plate reader. Normalize the results to the vehicle-treated control wells to determine the percentage of cell viability. Calculate IC50 or EC50 values using appropriate software.[2]
Western Blot Analysis of the mTOR Signaling Pathway
This protocol is for assessing the effect of V-9302 on key proteins in the mTOR signaling pathway.
-
Cell Treatment and Lysis : Culture cells to 70-80% confluency and treat with V-9302 at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE : Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for phosphorylated and total forms of mTOR, S6K, and Akt overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][11][12][13][14]
In Vivo Xenograft Studies
This protocol outlines the procedure for evaluating the anti-tumor efficacy of V-9302 in a mouse model.
-
Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring : Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration : Prepare this compound in a suitable vehicle. Administer V-9302 (e.g., 75 mg/kg/day) or the vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) for a predetermined duration (e.g., 21 days).
-
Tumor Measurement : Measure tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis : Compare the tumor growth rates and final tumor volumes between the V-9302-treated and control groups to determine the anti-tumor efficacy.[15][16]
Visualizing the Impact of V-9302
The following diagrams illustrate the mechanism of action of V-9302 and a typical experimental workflow.
V-9302 inhibits glutamine uptake via the ASCT2 transporter.
A generalized workflow for evaluating V-9302's anti-tumor efficacy.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Phase 1 and phase 2a, first-in-human study of DRP-104, a glutamine antagonist, in adult patients with advanced solid tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 3. fibrofoundation.org [fibrofoundation.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. dracenpharma.com [dracenpharma.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dracenpharma.com [dracenpharma.com]
- 10. benchchem.com [benchchem.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 15. benchchem.com [benchchem.com]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
V-9302 Hydrochloride: A Comparative Analysis of Potency in ASCT2 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of V-9302 Hydrochloride's Performance Against Alternative ASCT2 Inhibitors, Supported by Experimental Data.
The solute carrier family 1 member 5 (SLC1A5), also known as alanine-serine-cysteine transporter 2 (ASCT2), has emerged as a critical therapeutic target in oncology due to its role in supplying cancer cells with essential amino acids, particularly glutamine. This compound is a potent and selective antagonist of ASCT2-mediated glutamine transport. This guide provides a comprehensive comparison of this compound's potency relative to other known ASCT2 inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of ASCT2 Inhibitor Potency
The inhibitory potency of various compounds against the ASCT2 transporter is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound and other notable ASCT2 inhibitors. It is important to note that variations in experimental conditions, such as the cell line used, can influence the observed IC50 values.
| Compound | IC50 (µM) | Cell Line | Reference(s) |
| This compound | 9.6 | HEK-293 | [1] |
| γ-L-glutamyl-p-nitroanilide (GPNA) | ~1000 | HEK-293 | [1] |
| Benzylserine (BenSer) | 1000-2000 | Not Specified | [2] |
| Compound 5 | 1.3 | C6 (rat) | [3] |
| Compound 12 | 7.2 | HEK-293 | [3] |
| Compound 19 | 7.9 | HEK-293 | [3] |
| Lc-BPE | 0.86 | hASCT2 | [4] |
| ERA-4 | 0.74 | rASCT2 | [4] |
| 20k | Micromolar | A549, HEK-293 | [5][6] |
| 25e | Micromolar | A549, HEK-293 | [5][6] |
| C118P | 0.00935 - 0.325 | Breast Cancer Cell Lines | [7] |
Note: Some studies have suggested that V-9302 may also exhibit inhibitory effects on other amino acid transporters, such as SNAT2 and LAT1, which should be considered when interpreting experimental outcomes.[8]
Experimental Protocols
A standard method for determining the potency of ASCT2 inhibitors is the radiolabeled glutamine uptake assay. This method directly measures the inhibition of the transporter's primary function.
Radiolabeled Glutamine Uptake Assay
Objective: To determine the IC50 value of a test compound for the inhibition of ASCT2-mediated glutamine uptake in a selected cell line.
Materials:
-
HEK-293 cells (or other suitable cell line with high ASCT2 expression)
-
Cell culture medium (e.g., DMEM) and supplements
-
Poly-D-lysine coated 96-well plates
-
Assay Buffer (137 mM NaCl, 5.1 mM KCl, 0.77 mM KH2PO4, 0.71 mM MgSO4·7H2O, 1.1 mM CaCl2, 10 mM D-glucose, 10 mM HEPES, pH adjusted to 6.0)[9]
-
[³H]-L-glutamine (radiolabeled substrate)
-
2-amino-2-norbornanecarboxylic acid (BCH) (system L inhibitor)[9]
-
Test compound (e.g., this compound) at various concentrations
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Culture: Culture HEK-293 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells in poly-D-lysine coated 96-well plates at a density of approximately 35,000 cells per well and incubate for 24 hours.[1]
-
Cell Wash: Gently wash the cells three times with 100 µL of assay buffer to remove the culture medium.[9]
-
Inhibitor Incubation: Add the assay buffer containing various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known ASCT2 inhibitor).
-
Substrate Addition: Concurrently add [³H]-L-glutamine (e.g., 500 nM) and BCH (e.g., 5 mM) to each well. The inclusion of BCH is to block uptake by system L transporters, thus isolating ASCT2-mediated uptake.[9]
-
Incubation: Incubate the plate at 37°C for 15 minutes.[9]
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells in each well using a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Signaling Pathway and Experimental Workflow
The inhibition of ASCT2 by compounds like this compound has significant downstream effects on cellular signaling, primarily through the mTORC1 pathway, which is a central regulator of cell growth and proliferation.
Caption: ASCT2-mediated glutamine uptake and its inhibition.
The workflow for evaluating the efficacy of an ASCT2 inhibitor like this compound typically involves a series of in vitro and in vivo experiments.
Caption: A typical experimental workflow for ASCT2 inhibitors.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Targeting ASCT2‐mediated glutamine uptake blocks prostate cancer growth and tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids: a novel Scaffold for inhibition of ASCT2-mediated glutamine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]
- 9. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of V-9302 Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers
This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of V-9302 hydrochloride, a competitive antagonist of the amino acid transporter ASCT2 (SLC1A5) utilized in laboratory research.[1][2][3][4] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to manage its waste with care to prevent environmental release.[5][6] All disposal activities must align with local, state, and federal regulations, as well as your institution's Environmental Health & Safety (EHS) guidelines.
Immediate Safety and Handling
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including:
-
Lab coats
-
Safety glasses
-
Gloves
In the event of an accidental spill, contain the material mechanically, avoiding dust generation.[5] Prevent the substance from entering sewers or surface and ground water.[5][6]
Waste Categorization and Disposal Protocols
The appropriate disposal method for this compound depends on its form. The following table summarizes the waste categories and their corresponding disposal streams.
| Waste Form | Description | Disposal Protocol |
| Unused or Expired Solid this compound | Pure, solid (powder) form of the compound in its original container. | Treat as chemical waste. Do not discard in regular trash. Arrange for pickup by your institution's EHS department. |
| This compound in Solution | This compound dissolved in a solvent, such as Dimethyl sulfoxide (B87167) (DMSO). | Dispose of as hazardous chemical waste, primarily due to the solvent. Collect in a dedicated, sealed waste container. |
| Contaminated Solid Waste | Disposable labware (e.g., pipette tips, gloves, centrifuge tubes) that has come into direct contact with this compound. | Segregate from regular trash and collect in a designated container for chemically contaminated solid waste. |
| Empty Containers | Original containers that held this compound. | Rinse thoroughly with a suitable solvent. The first rinse is hazardous waste. After cleaning and defacing the label, the container may be recycled or disposed of as solid waste. |
Experimental Protocols for Disposal
-
Procedure:
-
Keep the unwanted or expired this compound in its original, securely capped container.
-
Clearly label the container as "Hazardous Waste" and include the full chemical name: (2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]-butanoic acid hydrochloride or this compound.[5]
-
Arrange for collection by your institution's EHS department.[5]
-
-
Context: For experimental use, this compound is often dissolved in solvents like DMSO. These solutions must be treated as hazardous chemical waste.[5]
-
Procedure:
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible waste container.
-
Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[5]
-
Clearly label the container with a "Hazardous Waste" sticker, listing all constituents by percentage (e.g., "DMSO 99%, this compound 1%").[5]
-
Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.[5]
-
-
Context: This category includes items such as pipette tips, gloves, and other disposable labware that have been in direct contact with this compound.
-
Procedure:
-
Segregate contaminated solid waste from regular laboratory trash.[5]
-
Collect these items in a designated, labeled bag or bin for chemically contaminated solid waste.[5]
-
If the waste is also considered biohazardous (e.g., used in cell culture), it must first be decontaminated according to your institution's biosafety protocols before being disposed of as chemical waste.[5]
-
-
Procedure:
-
A container is considered "empty" when all contents have been removed through normal means.
-
Rinse the empty container thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The first rinse must be collected and disposed of as hazardous liquid chemical waste.[5]
-
Allow the rinsed container to air-dry completely.
-
Obliterate or deface the original label to prevent misidentification.[5]
-
Once clean, dry, and with the label removed, the container can typically be disposed of in the appropriate recycling or solid waste stream.[5]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
Essential Safety and Operational Guide for V-9302 Hydrochloride
This document provides crucial safety, handling, and disposal protocols for V-9302 hydrochloride, a competitive antagonist of the amino acid transporter ASCT2 (SLC1A5).[1][2][3] It is intended for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), all laboratory chemicals should be handled with care, employing universal precautions and appropriate personal protective equipment.[4][5]
Hazard Identification and Safety Ratings
Quantitative hazard data provides an immediate overview of the substance's risk profile. The following ratings are based on the National Fire Protection Association (NFPA) and Hazardous Materials Identification System (HMIS).
| Hazard Classification | Rating (Scale 0-4) | Interpretation |
| NFPA Health Hazard | 0 | No hazard beyond that of ordinary combustible material.[5] |
| NFPA Fire Hazard | 0 | Will not burn under typical fire conditions.[5] |
| NFPA Instability Hazard | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water.[5] |
| HMIS Health | 0 | No significant risk to health.[5] |
| HMIS Flammability | 0 | Will not burn.[5] |
| HMIS Reactivity | 0 | Normally stable.[5] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is fundamental to safe laboratory practice, creating a barrier to prevent exposure.[6] When handling this compound in any form (solid or solution), the following PPE is required:
-
Lab Coat: A standard laboratory coat should be worn to protect street clothes and skin.
-
Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles must be worn to protect against splashes or airborne particles.
Handling and Storage Protocols
Safe Handling:
-
No special handling measures are required beyond standard good laboratory practice.[5]
-
Avoid generating dust when working with the solid form.[4]
-
Ensure adequate ventilation in the work area.
-
Wash hands thoroughly after handling.
Storage Conditions:
-
Solid (Powder): Store the container tightly closed at -20°C for long-term stability (up to 3 years).[3][5]
-
Solutions (in Solvent): Store solutions at -80°C for up to one year.[3]
-
Incompatible Materials: Avoid strong acids, strong bases, and strong oxidizing or reducing agents.[5]
Accidental Release Measures (Spill Response)
In the event of a spill, a clear and immediate response plan is critical to ensure safety and minimize contamination. The following workflow outlines the necessary steps.
Step-by-Step Spill Procedure:
-
Alert & Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Don PPE: Before re-entering the area, put on all required personal protective equipment.
-
Contain Spill: For liquid spills, cover with an inert absorbent material.
-
Clean Up: For solid spills, carefully collect the material mechanically, avoiding dust creation.[4] For liquid spills, collect the absorbent material.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone) and then soap and water.
-
Dispose: Collect all contaminated materials (absorbent, gloves, wipes) in a sealed, labeled hazardous waste container.[4]
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Disposal Plan
All waste containing this compound must be managed in compliance with local, state, and federal regulations, as well as institutional EHS guidelines.[4]
1. Unused or Expired Solid this compound:
-
Procedure: Treat the original container with the unwanted solid as chemical waste. Do not discard it in regular trash.[4]
-
Action: Securely cap the original container. Label it clearly as "Hazardous Waste" with the full chemical name. Arrange for pickup by your institution's EHS department.[4]
2. This compound in Solution (e.g., dissolved in DMSO):
-
Context: Solutions of this compound, often prepared in solvents like DMSO, must be disposed of as hazardous liquid chemical waste.[4]
-
Procedure: Collect all liquid waste in a dedicated, leak-proof, and chemically compatible waste container.[4]
-
Action: Clearly label the container "Hazardous Waste" and list all constituents by percentage (e.g., "99% DMSO, 1% this compound"). Keep the container sealed when not in use and store it in a designated satellite accumulation area.[4]
3. Contaminated Solid Waste:
-
Context: This includes disposable labware such as pipette tips, gloves, and centrifuge tubes that have come into direct contact with the chemical.[4]
-
Procedure: Segregate contaminated solid waste from regular lab trash. Collect these items in a designated, labeled container for chemically contaminated solid waste.[4]
-
Note on Biohazardous Waste: If the waste is also considered biohazardous (e.g., from cell culture use), it must be decontaminated according to biosafety protocols before being disposed of as chemical waste.[4]
Chemical Properties and Data
This table summarizes key physical and chemical data for this compound.
| Property | Value |
| Synonym | (2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]-butanoic acid[5] |
| CAS Number | 2416138-42-4[7][8] |
| Molecular Formula | C₃₄H₃₈N₂O₄·HCl[8] |
| Molecular Weight | 575.15 g/mol [8] |
| Purity | ≥97%[8] |
| Solubility | Soluble to 50 mM in DMSO (with gentle warming)[8]Soluble to 50 mM in ethanol (with gentle warming)[8] |
| Biological Activity (IC₅₀) | 9.6 µM (for inhibition of ASCT2-mediated glutamine uptake in HEK-293 cells)[1][3][7] |
Experimental Protocol: Preparation of Solutions
Properly preparing solutions is a critical handling procedure for experimental use. The following are cited methodologies for creating stock and working solutions.
Protocol 1: High Concentration Stock in DMSO
-
Objective: To create a high-concentration stock solution for further dilution.
-
Methodology: this compound can be dissolved in fresh DMSO to a concentration of 50 mM.[8] Gentle warming may be required to fully dissolve the compound.
-
Note: Moisture-absorbing DMSO can reduce solubility. Always use fresh, anhydrous DMSO for best results.[2]
-
Protocol 2: Formulation for In Vivo Use (Example)
-
Objective: To prepare a clear solution suitable for administration in animal models.[7]
-
Methodology (yields a 2.08 mg/mL solution): [7]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix until uniform.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. The resulting solution should be clear.
-
References
- 1. V-9302 (hydrochloride) - MedChem Express [bioscience.co.uk]
- 2. selleckchem.com [selleckchem.com]
- 3. V-9302 | Glutamine Antagonist | ASCT2 Targeting | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. gerpac.eu [gerpac.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
